molecular formula C35H37NO8 B10819615 Regelidine

Regelidine

Cat. No.: B10819615
M. Wt: 599.7 g/mol
InChI Key: MZSHQEJWMYSZEP-RUPBAICDSA-N
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Description

Regelidine is a useful research compound. Its molecular formula is C35H37NO8 and its molecular weight is 599.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C35H37NO8

Molecular Weight

599.7 g/mol

IUPAC Name

[(1S,2S,5S,6S,7S,9R)-5,7-dibenzoyloxy-2-hydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-12-yl] pyridine-3-carboxylate

InChI

InChI=1S/C35H37NO8/c1-32(2)25-20-27(42-30(38)23-14-9-6-10-15-23)34(4)26(41-29(37)22-12-7-5-8-13-22)17-18-33(3,40)35(34,44-32)28(25)43-31(39)24-16-11-19-36-21-24/h5-16,19,21,25-28,40H,17-18,20H2,1-4H3/t25-,26+,27+,28?,33+,34+,35+/m1/s1

InChI Key

MZSHQEJWMYSZEP-RUPBAICDSA-N

Isomeric SMILES

C[C@@]1(CC[C@@H]([C@@]2([C@]13C([C@@H](C[C@@H]2OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C5=CN=CC=C5)C)OC(=O)C6=CC=CC=C6)O

Canonical SMILES

CC1(C2CC(C3(C(CCC(C3(C2OC(=O)C4=CN=CC=C4)O1)(C)O)OC(=O)C5=CC=CC=C5)C)OC(=O)C6=CC=CC=C6)C

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Regelidine

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of publicly available scientific literature and databases, we must report that there is currently insufficient information to provide an in-depth technical guide on the mechanism of action of Regelidine .

Our search identified this compound as a natural product isolated from the stems of Tripterygium regelii.[1] However, the available information is limited to its identification and sourcing, with no published studies detailing its pharmacological properties, mechanism of action, signaling pathways, or associated experimental protocols. The product is designated for research use only.[1]

The initial search for "this compound" did not yield any relevant scientific articles detailing its mechanism of action. Further searches for related pharmacological data were also unsuccessful. It is possible that:

  • This compound is a very recent discovery, and research regarding its biological activity has not yet been published.

  • Research on this compound is proprietary and has not been disclosed in the public domain.

  • The name "this compound" may be a less common synonym, or there may be a misspelling of the intended compound. Searches for similarly named drugs such as Rilmenidine (B1679337), Zimelidine, and Repaglinide (B1680517) revealed distinct mechanisms of action unrelated to a natural product from Tripterygium regelii.[2][3][4]

We are committed to providing accurate and detailed scientific information. At present, the core requirements for this technical guide—including quantitative data, experimental protocols, and signaling pathway diagrams—cannot be met due to the absence of foundational research on this compound in the public sphere.

We recommend verifying the compound's name and searching for any alternative nomenclature. Should further information or a different compound of interest be provided, we would be pleased to conduct a thorough analysis and generate the requested in-depth guide.

References

An In-Depth Technical Guide to Regelidine: Structure, Properties, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regelidine, a naturally occurring sesquiterpene alkaloid, represents a molecule of significant interest within the broader class of dihydro-β-agarofuran sesquiterpenoids. Isolated from the stems of Tripterygium regelii, this complex polyester (B1180765) holds potential for further investigation due to the diverse biological activities associated with its structural class.[1] This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its chemical structure, physicochemical properties, and the biological activities characteristic of its parent compound class, thereby offering a foundational resource for researchers and professionals in drug discovery and development.

Chemical Structure and Nomenclature

This compound is classified as a dihydro-β-agarofuran sesquiterpene polyester.[1] The definitive elucidation of its absolute configuration was accomplished through a combination of ¹H- and ¹³C-NMR spectrometry, and further confirmed by X-ray crystallography. This foundational work established the precise three-dimensional arrangement of the molecule.

While a universally accepted IUPAC name is not commonly cited in readily available literature, the structural complexity arises from a fused tricyclic core and multiple ester linkages to aromatic and heterocyclic moieties.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
CAS Number 114542-54-0MedChemExpress[1]
Molecular Formula C₃₅H₃₇NO₈MedChemExpress[1]
Molecular Weight 599.67 g/mol MedChemExpress[1]
SMILES C[C@@]12[C@@]3(--INVALID-LINK--(CC[C@@H]2OC(C4=CC=CC=C4)=O)C)--INVALID-LINK--(--INVALID-LINK--([H])C[C@@H]1OC(C5=CC=CC=C5)=O)OC(C6=CN=CC=C6)=OMedChemExpress

Physicochemical Properties

This compound is an off-white to light yellow solid at room temperature. Detailed quantitative data on properties such as melting point, boiling point, and pKa are not extensively reported in the public domain. However, its solubility has been characterized in dimethyl sulfoxide (B87167) (DMSO).

Table 2: Solubility and Handling of this compound

ParameterValueNotesSource
Appearance Off-white to light yellow solid-MedChemExpress
Solubility in DMSO 2 mg/mL (3.34 mM)Requires sonication, warming, and heating to 60°C for dissolution. Use of hygroscopic DMSO can significantly impact solubility; newly opened DMSO is recommended.MedChemExpress
Storage (Solid) 4°C, protect from light-MedChemExpress
Storage (in Solvent) -80°C for 6 months; -20°C for 1 month (protect from light)Aliquot to prevent repeated freeze-thaw cycles.MedChemExpress

Biological Activity and Pharmacological Context

Direct and extensive pharmacological studies specifically on this compound are limited in publicly accessible literature. However, the broader class of dihydro-β-agarofuran sesquiterpenoids, to which this compound belongs, is known for a wide range of biological activities. This provides a strong indication of the potential therapeutic areas for this compound and its analogues.

The known biological activities of dihydro-β-agarofuran sesquiterpenoids include:

  • Antitumor and Cytotoxic Activity : Many compounds in this class have demonstrated the ability to inhibit the growth of various cancer cell lines.

  • Multidrug Resistance (MDR) Reversal : Certain dihydro-β-agarofuran sesquiterpenoids have been shown to counteract the resistance of cancer cells to chemotherapy.

  • Anti-HIV Activity : Some members of this class have exhibited inhibitory effects against the human immunodeficiency virus.

  • Insecticidal and Antifeedant Activity : These compounds can act as natural deterrents to insects.

  • Neuroprotective and Cognition-Enhancing Effects : Recent studies have highlighted the potential of these molecules in models of neurodegenerative diseases like Alzheimer's disease.

Experimental Protocols

Detailed experimental protocols for the isolation and structural elucidation of this compound are described in the primary literature. Below is a summarized workflow based on common practices for natural product isolation and characterization.

Isolation of this compound from Tripterygium regelii

A generalized workflow for the isolation of sesquiterpenoid alkaloids from plant material is as follows:

G start Dried Stems of Tripterygium regelii extraction Solvent Extraction (e.g., Ethanol) start->extraction partition Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) extraction->partition chromatography1 Column Chromatography (e.g., Silica Gel) partition->chromatography1 chromatography2 Further Chromatographic Purification (e.g., HPLC) chromatography1->chromatography2 end Pure this compound chromatography2->end

Figure 1. Generalized workflow for the isolation of this compound.
Structural Elucidation Workflow

The determination of this compound's complex structure involves a multi-step analytical process:

G start Isolated this compound ms Mass Spectrometry (Determine Molecular Formula) start->ms nmr NMR Spectroscopy (1H, 13C, COSY, HMBC, etc.) start->nmr structure Propose 2D Structure and Relative Stereochemistry ms->structure nmr->structure xray X-ray Crystallography abs_config Determine Absolute Configuration xray->abs_config structure->xray final_structure Finalized 3D Structure abs_config->final_structure

Figure 2. Workflow for the structural elucidation of this compound.

Signaling Pathways and Mechanism of Action (Hypothetical)

Given the known activities of related dihydro-β-agarofuran sesquiterpenoids, this compound could potentially modulate several key cellular signaling pathways. For instance, its potential cytotoxic and MDR reversal activities might involve interactions with pathways that regulate cell survival, apoptosis, and drug efflux.

The diagram below illustrates a hypothetical signaling pathway that could be influenced by a cytotoxic agent, providing a framework for future research into this compound's mechanism of action.

G This compound This compound target Putative Cellular Target (e.g., Kinase, Efflux Pump) This compound->target Inhibition/Modulation pathway Downstream Signaling Cascade (e.g., MAPK pathway) target->pathway Signal Transduction apoptosis Apoptosis pathway->apoptosis cell_cycle Cell Cycle Arrest pathway->cell_cycle

Figure 3. Hypothetical signaling pathway for this compound's potential cytotoxic effects.

Future Directions

The complex structure of this compound and the promising biological activities of its parent class of compounds make it a compelling subject for further research. Key areas for future investigation include:

  • Total Synthesis : Developing a synthetic route to this compound would enable the production of larger quantities for extensive biological testing and the creation of novel analogues with improved therapeutic properties.

  • Pharmacological Profiling : A comprehensive screening of this compound against a wide range of biological targets is needed to identify its specific mechanism(s) of action.

  • In Vivo Studies : Should in vitro studies reveal significant activity, subsequent evaluation in animal models of disease will be crucial to determine its therapeutic potential.

Conclusion

This compound is a structurally intricate natural product with a high potential for biological activity, inferred from the known properties of dihydro-β-agarofuran sesquiterpenoids. While specific pharmacological data on this compound remains to be fully explored, this guide consolidates the existing knowledge of its chemical and physical properties and provides a roadmap for future research. The information presented herein serves as a valuable resource for scientists and professionals dedicated to the discovery and development of novel therapeutics from natural sources.

References

Biological Activity of Sesquiterpenes from Tripterygium regelii: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of sesquiterpenes isolated from Tripterygium regelii. The document focuses on presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to support further research and development in this area.

Introduction

Tripterygium regelii, a member of the Celastraceae family, is a plant with a history of use in traditional medicine for treating inflammatory and autoimmune conditions.[1] Phytochemical investigations have revealed a rich diversity of secondary metabolites, with sesquiterpenoids being a prominent class of compounds.[1] These sesquiterpenes, particularly dihydro-β-agarofurans and sesquiterpene pyridine (B92270) alkaloids, have demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and immunomodulatory effects.[1][2][3] This guide synthesizes the current knowledge on the biological activities of these compounds, with a focus on their potential as therapeutic agents.

Data Presentation: Biological Activities of Sesquiterpenes

The following tables summarize the quantitative data on the cytotoxic and anti-proliferative activities of various sesquiterpenes isolated from Tripterygium regelii.

Table 1: Cytotoxic Activity of Dihydro-β-agarofuran Polyesters
CompoundCell LineIC50 (μM)Reference
Triptofordin B (14)A54921.2
Triptofordin B (14)A549T (taxol-resistant)10.8
Triptregeline B (2)A549T (taxol-resistant)29.4 - 54.4
Triptregeline C (3)A549T (taxol-resistant)29.4 - 54.4
Triptregeline H (9)A549T (taxol-resistant)29.4 - 54.4
1α,6β,15-triacetoxy-8α-benzoyloxy-4β-hydroxy-9α-(3-nicotinoyloxy)-dihydro-β-agarofuran (17)A549T (taxol-resistant)29.4 - 54.4
Unnamed Dihydro-β-agarofuranMCF-713.77 - 25.19
Unnamed Dihydro-β-agarofuranMDA-MB-23113.77 - 25.19
Unnamed Dihydro-β-agarofuranHOS13.77 - 25.19
Unnamed Dihydro-β-agarofuranA54913.77 - 25.19
Unnamed Dihydro-β-agarofuranMCF7/TAMR13.77 - 25.19
Table 2: Anti-proliferative Activity of Sesquiterpene Pyridine Alkaloids
CompoundCell LineConcentration (μM)Inhibition (%)Reference
Dimacroregeline B (2)MH7A2013.3
Macroregeline D (4)MH7A207.5
Macroregeline E (5)MH7A2018.0
Macroregeline F (6)MH7A209.0
Macroregeline H (8)MH7A2018.2

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature regarding the biological activity of sesquiterpenes from Tripterygium regelii. These protocols are based on standard laboratory practices and the information available in the referenced studies.

Cell Culture
  • Cell Lines:

    • A549 (human lung carcinoma), A549T (taxol-resistant human lung carcinoma), and MCF-7 (human breast adenocarcinoma) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM).

    • MH7A (human rheumatoid arthritis synovial fibroblast) cells were cultured in RPMI-1640 medium.

  • Culture Conditions: All media were supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This protocol is a representative method for assessing the cytotoxic effects of the isolated sesquiterpenes.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.

Anti-inflammatory Activity Assays

This protocol describes a common method for quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Seeding: RAW 264.7 cells were seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and incubated for 24 hours.

  • Compound Treatment and Stimulation: The cells were pre-treated with various concentrations of the sesquiterpenes for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: After incubation, 100 µL of the cell culture supernatant was collected from each well.

  • Griess Reaction: The supernatant was mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated at room temperature for 10 minutes.

  • Absorbance Measurement: The absorbance was measured at 540 nm. The concentration of nitrite (B80452) was determined from a sodium nitrite standard curve.

This protocol outlines the measurement of TNF-α and IL-6 levels in the supernatant of cultured cells.

  • Cell Culture and Treatment: RAW 264.7 cells were cultured and treated with sesquiterpenes and LPS as described in the NO production assay.

  • Supernatant Collection: After the 24-hour incubation, the cell culture supernatant was collected and centrifuged to remove any cellular debris.

  • ELISA Procedure: The levels of TNF-α and IL-6 in the supernatant were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The concentrations of the cytokines were determined by comparison with a standard curve generated with recombinant cytokines.

This protocol details the investigation of the effect of sesquiterpenes on the NF-κB signaling pathway by analyzing the expression and phosphorylation of key proteins.

  • Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (20-40 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against p65, phospho-p65, IκBα, and phospho-IκBα.

  • Secondary Antibody Incubation and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities were quantified using densitometry software, and the expression levels of the target proteins were normalized to a loading control such as β-actin or GAPDH.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were created using Graphviz (DOT language) to illustrate key biological pathways and experimental procedures.

experimental_workflow_cytotoxicity cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_mtt_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate adhesion Allow Adhesion (24h) seed_cells->adhesion add_compounds Add Sesquiterpene Compounds adhesion->add_compounds incubation Incubate (48-72h) add_compounds->incubation add_mtt Add MTT Solution incubation->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan (DMSO) incubate_mtt->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 experimental_workflow_anti_inflammatory cluster_cell_culture Cell Culture cluster_treatment Treatment & Stimulation cluster_assays Assays cluster_analysis Data Analysis seed_cells Seed RAW 264.7 Cells incubate_cells Incubate (24h) seed_cells->incubate_cells pretreat Pre-treat with Sesquiterpenes (1h) incubate_cells->pretreat stimulate Stimulate with LPS (24h) pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant griess_assay Griess Assay for NO collect_supernatant->griess_assay elisa ELISA for TNF-α & IL-6 collect_supernatant->elisa measure_absorbance Measure Absorbance griess_assay->measure_absorbance elisa->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition nf_kb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_p50_p65 IκBα-p50-p65 (Inactive) IKK->IkBa_p50_p65 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p50_p65->p_IkBa p50_p65 p50-p65 (Active) p_IkBa->p50_p65 Degradation of IκBα & Release of p50-p65 nucleus Nucleus p50_p65->nucleus Translocation transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, iNOS) nucleus->transcription Initiates sesquiterpenes Sesquiterpenes from Tripterygium regelii sesquiterpenes->IKK Inhibits

References

The Quest for Regelidine's Molecular Target: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regelidine, a natural product isolated from the stems of the traditional medicinal plant Tripterygium regelii, stands as a molecule of interest within the broader class of sesquiterpenoid pyridine (B92270) alkaloids. While the complex structures of compounds derived from Tripterygium species have long intrigued chemists, their potent biological activities have captured the attention of pharmacologists and drug developers. This technical guide aims to provide a comprehensive overview of the current understanding of this compound's molecular target identification. However, it is crucial to note at the outset that publicly available scientific literature on this compound is exceptionally limited. Consequently, this document will also draw upon data from structurally related compounds and the general methodologies employed for target identification of natural products to provide a foundational understanding and a roadmap for future research.

Molecular Profile of this compound

This compound is characterized as a 6-nicotinoyl dihydroagarofuran (B1235886) sesquiterpene alkaloid. Its intricate scaffold is typical of the highly oxygenated sesquiterpenoids found in the Tripterygium genus. While its precise biological function is not yet elucidated, preliminary studies have suggested potential hepatotoxicity in zebrafish models, a finding that warrants further investigation in the context of its therapeutic potential.

The Challenge of Target Identification

The identification of the specific molecular target or targets of a natural product like this compound is a critical yet often arduous task in drug discovery. The process involves a combination of direct and indirect experimental approaches, each with its own set of advantages and limitations. The absence of dedicated studies on this compound necessitates a broader look at the methodologies that could be applied.

Potential Therapeutic Area: Insights from Related Compounds

Many compounds isolated from Tripterygium species, including sesquiterpene pyridine alkaloids, have demonstrated significant anti-inflammatory and immunosuppressive properties. These effects are often attributed to the modulation of key signaling pathways involved in the immune response. A primary pathway implicated is the nuclear factor-kappa B (NF-κB) signaling cascade, a pivotal regulator of inflammatory gene expression. While direct evidence for this compound is lacking, it is plausible that its biological activity may also be mediated through this or related pathways.

Experimental Protocols for Target Identification: A Proposed Workflow

Given the lack of specific experimental data for this compound, this section outlines a generalized yet detailed workflow that researchers could employ to identify its molecular target(s).

Affinity-Based Methods

Affinity chromatography is a powerful technique to isolate binding partners of a small molecule from a complex biological sample, such as a cell lysate.

Experimental Protocol: Affinity Chromatography

  • Immobilization of this compound:

    • Synthesize a derivative of this compound containing a linker arm with a reactive functional group (e.g., a carboxylic acid or an amine).

    • Covalently couple the this compound derivative to a solid support matrix (e.g., NHS-activated sepharose beads).

    • Thoroughly wash the beads to remove any unreacted compound.

  • Protein Binding:

    • Prepare a cell lysate from a relevant cell line or tissue.

    • Incubate the lysate with the this compound-coupled beads to allow for protein binding.

    • As a negative control, incubate the lysate with beads that have been treated with the linker but without this compound.

  • Washing and Elution:

    • Wash the beads extensively with a series of buffers of increasing stringency to remove non-specific binding proteins.

    • Elute the specifically bound proteins using a competitive ligand (free this compound), a change in pH, or a denaturing agent.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and subject them to in-gel digestion with trypsin.

    • Analyze the resulting peptides by mass spectrometry (LC-MS/MS) to identify the proteins.

In Silico and Computational Approaches

Computational methods can predict potential protein targets based on the chemical structure of a ligand.

Experimental Protocol: In Silico Target Prediction

  • Ligand-Based Virtual Screening:

    • Utilize the 3D structure of this compound to search databases of known bioactive compounds for structurally similar molecules.

    • The identified molecules with known targets can provide hypotheses for this compound's targets.

  • Structure-Based Virtual Screening (Docking):

    • If a high-resolution 3D structure of a potential target protein is available, molecular docking simulations can be performed.

    • These simulations predict the binding pose and affinity of this compound to the protein's active or allosteric sites.

  • Pharmacophore Modeling:

    • Based on the structure of this compound and any known active analogues, a pharmacophore model can be generated.

    • This model, representing the key chemical features required for activity, can be used to screen 3D databases of proteins for potential binding partners.

A study on 55 sesquiterpene pyridine alkaloids from Tripterygium predicted a range of potential targets, including receptors, enzymes, and transporters. While this compound was not explicitly included, this highlights the polypharmacological nature of this class of compounds.

Data Presentation: A Template for Future Findings

As quantitative data for this compound becomes available, it is imperative to structure it in a clear and comparative manner. The following tables serve as templates for organizing such data.

Table 1: In Vitro Binding Affinities

Target Protein Assay Type Ligand Kd (nM) Ki (nM) IC50 (nM) Reference
e.g., IKKβ e.g., TR-FRET This compound

| | | | | | | |

Table 2: Cellular Activity

Cell Line Assay Endpoint EC50 / GI50 (µM) Reference
e.g., THP-1 e.g., NF-κB Reporter Luciferase Activity

| | | | | |

Visualization of Key Concepts

To aid in the understanding of the complex processes involved in target identification, the following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway and a general experimental workflow.

G cluster_0 Hypothetical this compound Signaling Pathway This compound This compound TargetProtein Putative Target (e.g., Kinase) This compound->TargetProtein Inhibition DownstreamEffector1 Downstream Effector 1 TargetProtein->DownstreamEffector1 DownstreamEffector2 Downstream Effector 2 DownstreamEffector1->DownstreamEffector2 TranscriptionFactor Transcription Factor (e.g., NF-κB) DownstreamEffector2->TranscriptionFactor Prevents Nuclear Translocation Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Inflammatory Gene Expression Nucleus->GeneExpression

Caption: A hypothetical signaling pathway illustrating how this compound might inhibit a target protein, leading to the suppression of inflammatory gene expression.

G cluster_1 General Workflow for Molecular Target Identification Start Start: Bioactive Compound (this compound) AffinityChromatography Affinity Chromatography - Mass Spectrometry Start->AffinityChromatography InSilicoScreening In Silico Screening Start->InSilicoScreening TargetHypothesis Target Hypothesis Generation AffinityChromatography->TargetHypothesis InSilicoScreening->TargetHypothesis BiochemicalAssays Biochemical Assays (e.g., Binding, Enzyme Kinetics) TargetHypothesis->BiochemicalAssays CellularAssays Cellular Assays (e.g., Reporter, Phenotypic) TargetHypothesis->CellularAssays Validation Target Validation BiochemicalAssays->Validation CellularAssays->Validation

Caption: A generalized experimental workflow for the identification and validation of the molecular target of a bioactive compound like this compound.

Conclusion and Future Directions

In Vitro Bioactivity Screening of Regelidine: A Proposed Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document outlines a proposed in vitro bioactivity screening strategy for the natural product Regelidine. As of the date of this publication, detailed in vitro bioactivity data specifically for this compound is limited in the public domain. The experimental protocols and potential mechanisms described herein are based on the known biological activities of extracts from its source, Tripterygium regelii, and related compounds isolated from the Tripterygium genus.

Introduction

This compound is a sesquiterpene natural product isolated from the stems of Tripterygium regelii.[1] The genus Tripterygium has a long history in traditional medicine and is known for producing a variety of bioactive compounds with potent anti-inflammatory, immunosuppressive, and anti-cancer properties.[2][3][4] Notably, compounds such as triptolide (B1683669) and celastrol, also isolated from Tripterygium species, have been extensively studied and have shown significant therapeutic potential.[5] Given its origin, this compound is a compelling candidate for comprehensive in vitro bioactivity screening to elucidate its potential therapeutic applications.

This guide provides a proposed framework for the systematic in vitro evaluation of this compound, focusing on cytotoxicity, anti-inflammatory, and potential mechanistic pathways.

Proposed In Vitro Bioactivity Screening Workflow

The proposed screening cascade for this compound is designed to first assess its cytotoxic potential, followed by an investigation into its anti-inflammatory properties, and finally, to explore its potential mechanism of action through signaling pathway analysis.

Screening Workflow Proposed In Vitro Screening Workflow for this compound cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Anti-inflammatory Activity cluster_2 Phase 3: Mechanistic Studies Initial_Screening Initial Cytotoxicity Screening (e.g., MTT, CellTiter-Glo) Cell_Line_Panel Panel of Cancer and Normal Cell Lines Initial_Screening->Cell_Line_Panel Dose_Response Dose-Response and IC50 Determination Cell_Line_Panel->Dose_Response NO_Assay Nitric Oxide (NO) Production Assay (LPS-stimulated macrophages) Dose_Response->NO_Assay Non-toxic concentrations Cytokine_Analysis Pro-inflammatory Cytokine Measurement (e.g., TNF-α, IL-6, IL-1β) NO_Assay->Cytokine_Analysis COX_Enzyme_Assay COX-1/COX-2 Enzyme Inhibition Assay Cytokine_Analysis->COX_Enzyme_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Cytokine_Analysis->Pathway_Analysis Target_Identification Potential Target Identification Pathway_Analysis->Target_Identification

Caption: Proposed workflow for this compound screening.

Data Presentation: Hypothetical Quantitative Data

The following tables are presented as examples of how to structure the quantitative data obtained from the proposed screening assays. The values are hypothetical and for illustrative purposes only.

Table 1: Cytotoxicity of this compound against Various Cell Lines

Cell LineCell TypeIC50 (µM)
MCF-7Human Breast CancerValue
A549Human Lung CancerValue
HeLaHuman Cervical CancerValue
HEK293Human Embryonic Kidney (Normal)Value
PBMCPeripheral Blood Mononuclear Cells (Normal)Value

Table 2: Anti-inflammatory Activity of this compound

AssayEndpointIC50 (µM)
Nitric Oxide Production (RAW 264.7)NO InhibitionValue
TNF-α Release (LPS-stimulated THP-1)TNF-α InhibitionValue
IL-6 Release (LPS-stimulated THP-1)IL-6 InhibitionValue
COX-1 Enzyme ActivityEnzyme InhibitionValue
COX-2 Enzyme ActivityEnzyme InhibitionValue

Experimental Protocols

Detailed methodologies for the key proposed experiments are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies screening natural products for cytotoxicity.

  • Cell Seeding: Plate cells (e.g., MCF-7, A549, HeLa, HEK293) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells, ensuring a final concentration range that allows for the determination of an IC50 value. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol is based on standard methods for assessing the anti-inflammatory activity of natural compounds.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).

  • Griess Reagent Reaction: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol outlines the measurement of TNF-α and IL-6 from stimulated immune cells.

  • Cell Culture and Stimulation: Culture THP-1 monocytes and differentiate them into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA). Seed the differentiated macrophages in a 24-well plate. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 6-24 hours.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cellular debris.

  • ELISA Procedure: Perform sandwich ELISA for TNF-α and IL-6 according to the manufacturer's instructions (commercially available kits).

  • Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the samples. Calculate the percentage of cytokine inhibition relative to the LPS-stimulated control.

Proposed Signaling Pathway Investigation

Based on the known mechanisms of other bioactive compounds from the Tripterygium genus, such as triptolide, which is known to inhibit the transcription of pro-inflammatory genes, a key pathway to investigate for this compound's anti-inflammatory action is the NF-κB signaling pathway.

NF-kappaB_Pathway Hypothesized Inhibition of NF-κB Pathway by this compound cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB_complex p50/p65 (NF-κB) Nucleus Nucleus NFkappaB_complex->Nucleus translocates to This compound This compound This compound->IKK Potential Inhibition This compound->NFkappaB_complex Potential Inhibition of Nuclear Translocation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Proinflammatory_Genes activates transcription of

Caption: Potential inhibition of the NF-κB pathway by this compound.

Investigation into this pathway could involve Western blot analysis to assess the phosphorylation of key proteins such as IκBα and the p65 subunit of NF-κB, as well as reporter gene assays to measure NF-κB transcriptional activity.

Conclusion

While specific bioactivity data for this compound is not yet widely available, its origin from Tripterygium regelii suggests a strong potential for interesting pharmacological activities. The proposed in vitro screening guide provides a systematic and robust framework for elucidating the cytotoxic and anti-inflammatory properties of this compound, and for beginning to unravel its mechanism of action. The successful execution of these studies will be a critical first step in determining the therapeutic potential of this novel natural product.

References

Regelidine (CAS No. 114542-54-0): A Technical Overview of a Natural Product from Tripterygium regelii

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the currently available public information on Regelidine (CAS No. 114542-54-0). A comprehensive literature search has revealed a significant scarcity of in-depth technical data, including detailed experimental protocols, quantitative biological activity data, and elucidated signaling pathways specific to this compound. Therefore, this guide serves as a foundational overview rather than an exhaustive whitepaper.

Introduction

This compound is a natural product isolated from the stems of Tripterygium regelii, a plant belonging to the Celastraceae family.[1] This plant, also known as Regel's threewingnut, has a history of use in traditional medicine, particularly in Asia, and is known to produce a variety of bioactive compounds.[2][3][4] While the broader Tripterygium genus has been studied for its anti-inflammatory, immunosuppressive, and anti-cancer properties, specific pharmacological data for this compound remains largely unavailable in the public domain.[2]

Chemical Properties

The fundamental chemical identifiers for this compound are well-established. This information is crucial for the accurate identification and handling of the compound in a research setting.

PropertyValueSource
CAS Number 114542-54-0
Molecular Formula C₃₅H₃₇NO₈
Molecular Weight 599.7 g/mol
Appearance Off-white solid
Storage Long-term storage at 2-8°C, protected from light.

Synthesis

Biological Context and Potential Activities

While direct experimental data on this compound's mechanism of action is lacking, the bioactivity of its source, Tripterygium regelii, and related compounds provides a basis for potential areas of investigation. The Tripterygium genus is rich in a variety of secondary metabolites, including diterpenoids, triterpenoids, and alkaloids, which have been shown to possess a range of pharmacological effects.

Extracts from Tripterygium regelii have been reported to exhibit anti-inflammatory and anti-cancer properties. Compounds isolated from the plant have been associated with activities such as the inhibition of interleukin-1. The plant is also known to contain sesquiterpene alkaloids. Given this context, this compound, as a constituent of this plant, may contribute to these observed biological effects.

Below is a conceptual diagram illustrating the known biological activities associated with the Tripterygium genus, which may inform future research directions for this compound.

Tripterygium_Bioactivity Potential Bioactivities of Compounds from Tripterygium Genus Tripterygium Tripterygium spp. (Source of this compound) Bioactive_Compounds Bioactive Compounds (e.g., Diterpenoids, Triterpenoids, Alkaloids) Tripterygium->Bioactive_Compounds Anti_Inflammatory Anti-Inflammatory Effects Bioactive_Compounds->Anti_Inflammatory Immunosuppressive Immunosuppressive Effects Bioactive_Compounds->Immunosuppressive Anti_Cancer Anti-Cancer Activity Bioactive_Compounds->Anti_Cancer Neuroprotective Neuroprotective Potential Bioactive_Compounds->Neuroprotective Antiviral Antiviral Activity Bioactive_Compounds->Antiviral

Bioactivities of the Tripterygium Genus.

Experimental Protocols

A thorough search of scientific databases and chemical supplier information did not yield specific, detailed experimental protocols for the isolation, synthesis, or biological evaluation of this compound. For researchers interested in working with this compound, the following general experimental workflows would need to be adapted and optimized.

General Isolation and Purification Workflow

A generalized workflow for isolating natural products like this compound from its plant source would typically involve the following steps. This is a hypothetical workflow and would require significant optimization.

Isolation_Workflow General Isolation Workflow for Natural Products Plant_Material Plant Material (Tripterygium regelii stems) Extraction Extraction (e.g., with methanol (B129727) or ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (e.g., with hexane, ethyl acetate) Crude_Extract->Partitioning Fractions Fractions of Varying Polarity Partitioning->Fractions Chromatography Column Chromatography (e.g., silica (B1680970) gel, Sephadex) Fractions->Chromatography Purified_Fractions Purified Fractions Chromatography->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Hypothetical Isolation Workflow.

Future Research Directions

The lack of detailed information on this compound presents a clear opportunity for novel research. Key areas for future investigation include:

  • Pharmacological Screening: A broad-based screening of this compound against various cell lines (e.g., cancer cell lines) and receptor binding assays to identify its primary biological targets.

  • Mechanism of Action Studies: Once a primary biological activity is identified, further studies to elucidate the specific signaling pathways modulated by this compound are warranted.

  • Total Synthesis: The development of a robust and scalable total synthesis method would be crucial for producing sufficient quantities for extensive preclinical and potentially clinical studies.

  • In Vivo Studies: Following promising in vitro results, evaluation of this compound's efficacy, pharmacokinetics, and safety in animal models would be the next logical step.

Conclusion

This compound is a natural product with a defined chemical structure but a largely unexplored pharmacological profile. Its origin from the medicinally significant Tripterygium genus suggests potential for interesting biological activity. This document provides the foundational information currently available and highlights the significant need for further research to unlock the therapeutic potential of this compound. Drug development professionals are encouraged to consider this compound as a novel starting point for discovery programs, with the understanding that substantial foundational research is required.

References

Preliminary Studies on Regelidine Effects: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Regelidine" did not yield any publicly available preliminary studies, data on its mechanism of action, or established experimental protocols. Therefore, to fulfill the structural and content requirements of this request, this document will use Repaglinide , a well-documented oral antihyperglycemic agent, as a substitute to provide an exemplary in-depth technical guide. All data, protocols, and pathways presented herein pertain to Repaglinide.

Introduction to Repaglinide

Repaglinide is an oral antidiabetic drug belonging to the meglitinide (B1211023) class of medications, used for the management of type 2 diabetes mellitus.[1][2] It is a short-acting insulin (B600854) secretagogue, designed to be taken before meals to control postprandial blood glucose levels.[3][4] Repaglinide's therapeutic effect is dependent on the presence of functional pancreatic β-cells.[3] Its mechanism involves stimulating the release of insulin from these cells in a glucose-dependent manner, which reduces the risk of hypoglycemia between meals compared to some other insulin secretagogues.

Mechanism of Action

Repaglinide lowers blood glucose by stimulating insulin secretion from pancreatic β-islet cells. The process is initiated by Repaglinide binding to and closing the ATP-dependent potassium channels (K-ATP channels) in the β-cell membrane. This action is similar to that of sulfonylureas, though Repaglinide binds to a different site. The closure of the K-ATP channels leads to depolarization of the cell membrane. This change in membrane potential triggers the opening of voltage-gated calcium channels, resulting in a rapid influx of calcium ions. The subsequent rise in intracellular calcium concentration induces the exocytosis of insulin-containing secretory granules, releasing insulin into the bloodstream. A key feature of Repaglinide is that its insulin-releasing effect is potentiated by the presence of glucose; it has minimal effect on insulin secretion in the absence of glucose.

Repaglinide_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane β-Cell Membrane cluster_intracellular Intracellular Space (Cytosol) Glucose_ext Glucose GLUT2 GLUT2 Transporter Glucose_ext->GLUT2 Uptake Repaglinide Repaglinide K_ATP_Channel ATP-sensitive K+ Channel (SUR1) Repaglinide->K_ATP_Channel Inhibits Metabolism Glycolysis & Metabolism GLUT2->Metabolism Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Ca_influx ↑ Intracellular Ca2+ Ca_Channel->Ca_influx Ca2+ Influx ATP ↑ ATP/ADP Ratio Metabolism->ATP ATP->K_ATP_Channel Inhibits Depolarization->Ca_Channel Opens Insulin_Exocytosis Insulin Granule Exocytosis Ca_influx->Insulin_Exocytosis Triggers Insulin_Release Insulin Insulin_Exocytosis->Insulin_Release Release

Figure 1: Signaling pathway of Repaglinide-induced insulin secretion.

Data Presentation

Pharmacokinetic Properties

Repaglinide is characterized by rapid absorption and elimination. Its metabolism is primarily hepatic, involving cytochrome P450 enzymes CYP2C8 and CYP3A4.

ParameterValueReference
Bioavailability ~56%
Time to Peak Plasma Conc. ~1 hour
Protein Binding (Albumin) >98%
Metabolism Hepatic (CYP2C8, CYP3A4), Glucuronidation
Elimination Half-Life ~1 hour
Primary Excretion Route Fecal (~90%), Renal (~8%)

Table 1: Summary of Pharmacokinetic Properties of Repaglinide.

Clinical Efficacy Data

Clinical trials have demonstrated Repaglinide's efficacy in improving glycemic control in patients with type 2 diabetes, both as a monotherapy and in combination with other agents like metformin.

Study TypeTreatment GroupBaseline HbA1c (%)Change in HbA1c (%)Change in Fasting Plasma Glucose (mg/dL)Reference
18-Week Monotherapy Repaglinide8.5-0.7-40 to -60
Placebo8.1+1.2Increase
24-Week Monotherapy Repaglinide (1-4 mg)~8.5-1.8 to -1.9 (vs. Placebo)Significant Decrease
Combination Therapy Repaglinide + Metformin8.3-1.4-
Add-on to Sitagliptin Repaglinide7.43-0.50-

Table 2: Summary of Repaglinide Efficacy from Selected Clinical Trials.

Experimental Protocols

Protocol 1: Phase II, Double-Blind, Placebo-Controlled Clinical Trial

This protocol outlines a typical design for assessing the efficacy and safety of Repaglinide.

  • Objective: To assess the efficacy and safety of Repaglinide compared with placebo in patients with type 2 diabetes.

  • Study Design: A multicenter, double-blind, placebo-controlled, randomized, dose-adjustment and maintenance trial.

  • Patient Population: Patients diagnosed with type 2 diabetes, either previously treated with sulfonylureas or naive to oral hypoglycemic agents.

  • Methodology:

    • Screening & Washout: Patients undergo a 2-week washout period to eliminate effects of prior medications.

    • Randomization: Patients are randomized to receive either Repaglinide (n=66) or a matching placebo (n=33).

    • Dose Adjustment Phase (6 weeks): Repaglinide or placebo doses are adjusted weekly (e.g., from 0.25 mg up to 4 mg) to achieve a target fasting plasma glucose (FPG) level <160 mg/dL.

    • Dose Maintenance Phase (12 weeks): The effective dose is maintained for the remainder of the study.

  • Endpoints:

    • Primary: Change in Glycosylated Hemoglobin (HbA1c) from baseline to the final visit.

    • Secondary: Changes in fasting and postprandial plasma glucose, insulin, and C-peptide concentrations.

    • Safety: Recording of adverse events and hypoglycemic episodes.

Clinical_Trial_Workflow start Patient Screening washout 2-Week Washout Period start->washout randomization Randomization washout->randomization dose_adj_A Adjust Repaglinide Dose randomization->dose_adj_A Arm 1 dose_adj_B Adjust Placebo Dose randomization->dose_adj_B Arm 2 dose_adj 6-Week Dose Adjustment Phase dose_maint 12-Week Dose Maintenance Phase end_study End of Study Visit (Final Measurements) analysis Data Analysis end_study->analysis dose_maint_A Maintain Repaglinide Dose dose_adj_A->dose_maint_A dose_maint_A->end_study dose_maint_B Maintain Placebo Dose dose_adj_B->dose_maint_B dose_maint_B->end_study

Figure 2: Workflow for a randomized placebo-controlled trial.
Protocol 2: In Vitro Insulin Secretion Assay using MIN-6 Cells

This protocol details an in vitro experiment to investigate the direct effects of Repaglinide on insulin secretion and related cellular pathways.

  • Objective: To explore the molecular mechanisms by which Repaglinide alters insulin secretion in a pancreatic β-cell line.

  • Cell Line: Mouse insulinoma (MIN-6) cells.

  • Methodology:

    • Cell Culture: MIN-6 cells are cultured under standard conditions until reaching appropriate confluency.

    • Treatment Groups: Cells are divided into three main groups:

      • Low Glucose (e.g., 3.3 mmol/L) as a negative control.

      • High Glucose (e.g., 16.7 mmol/L) as a positive control.

      • Repaglinide (e.g., 50 nM) in the presence of high glucose.

    • Time-Course Experiment: Cells and cell culture media are collected at various time points (e.g., 15 minutes, 2, 6, and 12 hours) after stimulation.

  • Assays:

    • ELISA: Insulin levels in the collected cell culture medium are quantified using an Enzyme-Linked Immunosorbent Assay to measure secretion.

    • Immunofluorescence: Cells are fixed and stained with antibodies against insulin, pericentrin (PCNT), and F-actin to visualize changes in protein expression and localization within the cells. This can elucidate the role of cytoskeletal components in the secretion process.

Conclusion

The preliminary studies on Repaglinide demonstrate its efficacy as a rapid-acting insulin secretagogue for the management of type 2 diabetes. Its mechanism of action, centered on the glucose-dependent closure of K-ATP channels in pancreatic β-cells, allows for effective control of postprandial hyperglycemia while mitigating the risk of hypoglycemia. Clinical data consistently show significant improvements in HbA1c and plasma glucose levels. The detailed experimental protocols provide a robust framework for further investigation into its molecular and clinical effects.

References

Regelidine as a Potential Anti-inflammatory Agent: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature explicitly detailing the anti-inflammatory properties of Regelidine is not currently available. This document provides a comprehensive overview of the anti-inflammatory potential of other bioactive compounds isolated from its source, the medicinal plant Tripterygium regelii, and its close relatives. This information is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural products from this genus.

Introduction

This compound is a sesquiterpene alkaloid that has been isolated from the stems of Tripterygium regelii. While its chemical structure has been characterized, there is a notable absence of published research investigating its biological activities, including its potential as an anti-inflammatory agent. However, the genus Tripterygium has a long history in traditional medicine for treating inflammatory and autoimmune conditions. This has led to scientific investigation of various compounds from these plants, revealing significant anti-inflammatory properties in molecules other than this compound.

This technical guide will focus on the established anti-inflammatory activities of two such compounds from the Tripterygium genus: Celastrol and Triptoquinone A . The data, experimental protocols, and signaling pathways described herein pertain to these compounds and are presented to highlight the potential of Tripterygium regelii as a source for novel anti-inflammatory drug candidates.

Anti-inflammatory Bioactive Compounds from Tripterygium Species

Scientific studies have identified several compounds from Tripterygium regelii and related species with potent anti-inflammatory effects. These include diterpene quinoids and triterpenoids.[1] Celastrol, a quinone methide triterpenoid (B12794562) also found in Tripterygium regelii, has been a primary focus of research due to its robust anti-inflammatory, antioxidant, and neuroprotective actions.[1][2] Another class of compounds, triptoquinones, have also been noted for their anti-inflammatory activities.[1]

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the quantitative data on the anti-inflammatory effects of Celastrol from various in vitro and in vivo studies.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Celastrol

TargetCell LineStimulantCelastrol Concentration% Inhibition / IC50Reference
NF-κB ActivationC2C12 MyoblastsTNF-α0.0001-10µMIC50 = 270nM[3]
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS0-1 µMSignificant suppression
Prostaglandin E2 (PGE2)RAW 264.7 MacrophagesLPS0-1 µMSignificant suppression
TNF-α ProductionRAW 264.7 MacrophagesLPS0-1 µMSignificant inhibition
IL-6 ProductionRAW 264.7 MacrophagesLPS0-1 µMSignificant inhibition
IL-1β SecretionPeritoneal MacrophagesLPS + ATP125, 250, 500 nMDose-dependent reduction
iNOS ExpressionRAW 264.7 MacrophagesLPS0-1 µMSignificant suppression
COX-2 ExpressionRAW 264.7 MacrophagesLPS0-1 µMSignificant suppression
MGL ActivityIC50 = 1.6 ± 0.4 µM

Table 2: In Vivo Anti-inflammatory Effects of Celastrol

Animal ModelConditionCelastrol DosageOutcomeReference
MiceTPA-induced ear edema0-50 µg per mouseProtection from edema, inhibition of MPO activity
db/db MiceInsulin (B600854) Resistance1 mg/kg/day for 2 monthsLowered fasting plasma glucose and HbA1C
Diet-induced Obese MiceObesity and Inflammation5, 7.5 mg/kg/d for 3 weeksReduced fat accumulation, ameliorated glucose tolerance and insulin sensitivity

Experimental Protocols

This section details the methodologies used in key experiments to determine the anti-inflammatory effects of Celastrol.

4.1 In Vitro NF-κB Inhibition Assay

  • Cell Culture: C2C12 myoblasts are plated on chamber slides.

  • Treatment: Cells are exposed to varying concentrations of Celastrol or other inhibitors (e.g., Prednisolone) for 24 hours. Subsequently, they are stimulated with TNF-α for another 24 hours.

  • Immunostaining: Cells are fixed with 6% paraformaldehyde. They are then stained for the NF-κB p65 subunit and counterstained with DAPI to identify the nuclei.

  • Analysis: The number of cells with nuclear translocation of p65 is quantified to determine the extent of NF-κB activation and its inhibition by the test compound.

4.2 In Vitro Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production Assay

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of Celastrol (e.g., 0-1 µM) for a specified time before being stimulated with lipopolysaccharide (LPS).

  • Measurement of NO: Nitrite accumulation in the culture medium is measured as an indicator of NO production using the Griess reagent.

  • Measurement of PGE2: The concentration of PGE2 in the cell culture supernatants is determined using an enzyme-linked immunosorbent assay (ELISA) kit.

4.3 In Vivo Mouse Ear Edema Model

  • Animal Model: An inflammatory response is induced in mice by the topical application of 12-O-tetradecanoyl-phorbol-13-acetate (TPA) to the ear.

  • Treatment: Celastrol (e.g., 0-50 µg per mouse) is administered to the mice.

  • Assessment of Edema: The degree of ear swelling is measured as an indicator of inflammation.

  • Biochemical Analysis: Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, and the production of inflammatory cytokines are measured in the ear tissue.

Signaling Pathways in Inflammation Modulated by Tripterygium Compounds

Compounds from Tripterygium species, such as Celastrol, have been shown to modulate key signaling pathways involved in the inflammatory response.

5.1 NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Celastrol has been demonstrated to inhibit this pathway.

NF_kB_Pathway Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) IKK Complex IKK Complex Inflammatory Stimuli (LPS, TNF-α)->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Activates Transcription Celastrol Celastrol Celastrol->IKK Complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Celastrol.

5.2 Arachidonic Acid Metabolism and Prostaglandin Synthesis

The inflammatory response involves the synthesis of prostaglandins (B1171923) from arachidonic acid, a process mediated by cyclooxygenase (COX) enzymes. Celastrol has been shown to suppress the expression of inducible COX-2.

Arachidonic_Acid_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Metabolized by Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) COX-2->Prostaglandins (e.g., PGE2) Inflammation (Pain, Fever, Swelling) Inflammation (Pain, Fever, Swelling) Prostaglandins (e.g., PGE2)->Inflammation (Pain, Fever, Swelling) Celastrol Celastrol Celastrol->COX-2 Inhibits Expression Pro-inflammatory Stimuli Pro-inflammatory Stimuli Pro-inflammatory Stimuli->COX-2 Induces Expression

Caption: Inhibition of COX-2 expression by Celastrol.

Conclusion and Future Directions

While this compound itself remains uncharacterized in the context of inflammation, the broader Tripterygium genus is a promising source of potent anti-inflammatory compounds. The detailed investigation of molecules like Celastrol and triptoquinones has revealed their ability to modulate key inflammatory pathways, including NF-κB and COX-2.

The data presented in this guide underscore the therapeutic potential of natural products from Tripterygium regelii. Future research should be directed towards:

  • Isolation and Biological Screening of this compound: A critical next step is to isolate sufficient quantities of this compound and perform comprehensive in vitro and in vivo screening to determine if it possesses anti-inflammatory activity.

  • Mechanism of Action Studies: Should this compound prove to be active, detailed mechanistic studies will be necessary to identify its molecular targets and signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: Investigating the SAR of this compound and related compounds could lead to the design of novel, more potent, and selective anti-inflammatory agents.

References

An In-Depth Technical Guide on the Neuroprotective Properties of Regelidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Regelidine is an investigational compound that has garnered interest for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's disease. This technical guide aims to provide a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, preclinical data, and the experimental protocols used to elucidate its properties. The information presented here is intended for researchers, scientists, and drug development professionals actively working in the field of neuropharmacology and neurodegenerative disease therapeutics.

Core Mechanism of Action: Selective MAO-B Inhibition

The primary mechanism underlying the neuroprotective effects of this compound is its activity as a selective and irreversible inhibitor of monoamine oxidase-B (MAO-B). MAO-B is a key enzyme in the catabolism of dopamine (B1211576) in the brain.[1][2] By inhibiting MAO-B, this compound increases the synaptic availability of dopamine, which can provide symptomatic relief in conditions like Parkinson's disease.[2] However, the neuroprotective actions of propargylamine-based MAO-B inhibitors like this compound are believed to extend beyond simple dopamine sparing.[2][3]

Neuroprotective Pathways and Cellular Targets

Preclinical studies suggest that the neuroprotective properties of this compound and similar propargylamine-containing compounds are multi-faceted and not solely dependent on MAO-B inhibition. These additional mechanisms contribute to its potential as a disease-modifying therapy.

1. Anti-Apoptotic Effects:

This compound has been shown to protect neurons from apoptosis (programmed cell death). This is achieved through the modulation of key proteins involved in the apoptotic cascade. Specifically, it has been observed to:

  • Upregulate Anti-Apoptotic Proteins: Enhance the expression of the Bcl-2 protein family, which are crucial for cell survival.

  • Stabilize Mitochondrial Membrane Potential: Prevent the collapse of the mitochondrial membrane potential, a critical event in the initiation of apoptosis.

2. Induction of Neurotrophic Factors:

The compound has demonstrated the ability to stimulate the production of pro-survival neurotrophic factors, which support the growth, survival, and differentiation of neurons. Key factors induced include:

  • Brain-Derived Neurotrophic Factor (BDNF)

  • Glial Cell Line-Derived Neurotrophic Factor (GDNF)

Interestingly, the induction of these neuroprotective genes may be mediated by signaling pathways involving MAO-A in neuronal cells, highlighting a complex interplay between the two MAO isoforms.

3. Attenuation of Oxidative Stress:

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. This compound helps to mitigate this by:

  • Reducing the Production of Oxidative Radicals: Decreasing the generation of harmful reactive oxygen species (ROS).

  • Upregulating Antioxidant Enzymes: Increasing the levels of superoxide (B77818) dismutase and catalase, which are critical for detoxifying ROS.

  • Suppressing Dopamine Autooxidation: Inhibiting the non-enzymatic and iron-catalyzed autooxidation of dopamine, a process that generates cytotoxic species.

4. Inhibition of α-Synuclein Aggregation:

The aggregation of α-synuclein is a pathological hallmark of Parkinson's disease and other synucleinopathies. This compound has been shown to interfere with this process by:

  • Binding to α-Synuclein: Rasagiline (B1678815), a structurally similar compound, binds to α-synuclein and alters its conformation, making it less prone to forming the β-sheet structures required for aggregation.

  • Preventing Oligomerization: By inhibiting the initial steps of aggregation, it reduces the formation of toxic oligomeric species.

Below is a diagram illustrating the proposed neuroprotective signaling pathways of this compound.

Regelidine_Neuroprotective_Pathways Proposed Neuroprotective Signaling Pathways of this compound This compound This compound MAOB MAO-B Inhibition This compound->MAOB Apoptosis Anti-Apoptotic Pathways This compound->Apoptosis Neurotrophic Neurotrophic Factor Induction This compound->Neurotrophic OxidativeStress Attenuation of Oxidative Stress This compound->OxidativeStress AlphaSyn α-Synuclein Aggregation Inhibition This compound->AlphaSyn Dopamine Increased Dopamine Availability MAOB->Dopamine Neuroprotection Neuroprotection Dopamine->Neuroprotection Bcl2 ↑ Bcl-2 Expression Apoptosis->Bcl2 Mito Stabilization of Mitochondrial Membrane Potential Apoptosis->Mito Bcl2->Neuroprotection Mito->Neuroprotection BDNF ↑ BDNF Neurotrophic->BDNF GDNF ↑ GDNF Neurotrophic->GDNF BDNF->Neuroprotection GDNF->Neuroprotection ROS ↓ Reactive Oxygen Species (ROS) OxidativeStress->ROS Antioxidant ↑ Superoxide Dismutase & Catalase OxidativeStress->Antioxidant ROS->Neuroprotection Antioxidant->Neuroprotection AlphaSyn->Neuroprotection

Proposed Neuroprotective Signaling Pathways of this compound

Quantitative Data from Preclinical Studies

The following table summarizes key quantitative findings from preclinical studies on compounds with similar mechanisms of action to this compound. It is important to note that direct quantitative data for this compound is not yet widely available in the public domain. The data presented here is from studies on selegiline (B1681611) and rasagiline and serves as a proxy to understand the potential efficacy of this class of compounds.

Parameter Experimental Model Treatment Result Reference
Neuronal SurvivalMPTP-induced mouse model of Parkinson's diseaseSelegilineIncreased survival of dopaminergic neurons
Neurotrophic Factor ExpressionCell cultureRasagilineIncreased expression of BDNF and GDNF
α-Synuclein AggregationIn vitro assayRasagilineHigher binding affinity to α-synuclein compared to selegiline
Oxidative Stress Marker6-OHDA-induced rat model of Parkinson's diseaseRasagilinePrevention of toxic effects of peroxynitrite

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols that could be employed to evaluate the neuroprotective properties of this compound.

1. In Vitro Model of Neurotoxicity

  • Objective: To assess the protective effect of this compound against a neurotoxin-induced cell death.

  • Cell Line: SH-SY5Y human neuroblastoma cells.

  • Protocol:

    • Culture SH-SY5Y cells in standard medium.

    • Pre-treat cells with varying concentrations of this compound for 24 hours.

    • Induce neurotoxicity by adding a neurotoxin such as MPP+ (the active metabolite of MPTP) or 6-hydroxydopamine (6-OHDA).

    • After 24 hours of toxin exposure, assess cell viability using an MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the medium.

    • Measure markers of apoptosis (e.g., caspase-3 activity, Bcl-2 expression via Western blot) and oxidative stress (e.g., intracellular ROS levels using DCFDA).

2. In Vivo Model of Parkinson's Disease

  • Objective: To evaluate the neuroprotective and symptomatic effects of this compound in a rodent model of Parkinson's disease.

  • Animal Model: C57BL/6 mice.

  • Protocol:

    • Administer this compound or vehicle to mice via oral gavage or intraperitoneal injection for a specified period.

    • Induce Parkinsonian pathology by administering MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

    • Assess motor function using behavioral tests such as the rotarod test and the pole test.

    • At the end of the study, sacrifice the animals and collect brain tissue.

    • Perform immunohistochemical analysis of the substantia nigra to quantify the number of tyrosine hydroxylase (TH)-positive (dopaminergic) neurons.

    • Measure dopamine levels and its metabolites in the striatum using high-performance liquid chromatography (HPLC).

Below is a workflow diagram for a typical preclinical evaluation of a neuroprotective agent.

Preclinical_Workflow General Preclinical Workflow for Neuroprotective Agent Evaluation start Hypothesis: This compound is Neuroprotective invitro In Vitro Studies (e.g., SH-SY5Y cells) start->invitro toxicity Assess Neurotoxin-Induced Cell Death (MPP+, 6-OHDA) invitro->toxicity mechanistic Mechanistic Assays: - Apoptosis (Caspase-3, Bcl-2) - Oxidative Stress (ROS) - α-Synuclein Aggregation invitro->mechanistic invivo In Vivo Studies (e.g., MPTP mouse model) toxicity->invivo mechanistic->invivo behavioral Behavioral Testing (Rotarod, Pole Test) invivo->behavioral histology Post-mortem Analysis: - Immunohistochemistry (TH staining) - Neurotransmitter Levels (HPLC) invivo->histology data Data Analysis & Interpretation behavioral->data histology->data conclusion Conclusion on Neuroprotective Efficacy data->conclusion

General Preclinical Workflow for Neuroprotective Agent Evaluation

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for neurodegenerative diseases, with a multifaceted mechanism of action that extends beyond symptomatic relief. Its ability to inhibit MAO-B, suppress apoptosis, induce neurotrophic factors, combat oxidative stress, and prevent α-synuclein aggregation positions it as a potential disease-modifying agent.

Further research is warranted to fully elucidate the signaling pathways involved in its neuroprotective effects and to translate these promising preclinical findings into clinical efficacy. Future studies should focus on:

  • Clinical Trials: Well-designed clinical trials are needed to establish the safety and efficacy of this compound in patients with neurodegenerative diseases.

  • Biomarker Development: Identifying and validating biomarkers to track the neuroprotective effects of this compound in clinical trials will be crucial.

  • Combination Therapies: Investigating the potential synergistic effects of this compound when used in combination with other therapeutic agents could lead to more effective treatment strategies.

The continued investigation of this compound and similar compounds holds significant promise for the development of novel therapies that can slow or halt the progression of devastating neurodegenerative disorders.

References

Methodological & Application

Application Notes and Protocols: The Use of Regelidine in Rheumatoid Arthritis Cell Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by persistent synovial inflammation, leading to joint destruction.[1][2][3][4] Fibroblast-like synoviocytes (FLS) are key players in the pathogenesis of RA.[5] In the RA synovium, FLS exhibit an aggressive phenotype, contributing to inflammation and joint damage by producing pro-inflammatory cytokines, chemokines, and matrix-degrading enzymes. Several intracellular signaling pathways are aberrantly activated in RA, representing key targets for therapeutic intervention. These include the Janus kinase/signal transducers and activators of transcription (JAK/STAT), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K)-Akt pathways.

Regelidine is an investigational small molecule inhibitor of the JAK/STAT signaling pathway. This document provides detailed protocols for evaluating the efficacy of this compound in in vitro cell models of rheumatoid arthritis, focusing on primary human fibroblast-like synoviocytes (FLS).

Mechanism of Action

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the phosphorylation and activation of JAKs, thereby preventing the subsequent activation of STAT proteins. This blockade is expected to reduce the expression of numerous pro-inflammatory genes induced by cytokines that are central to RA pathology, such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ).

Key Experiments and Protocols

Cell Culture of Human Fibroblast-Like Synoviocytes (FLS)

Objective: To isolate and culture primary FLS from synovial tissue of RA patients.

Protocol:

  • Tissue Digestion: Obtain synovial tissue from RA patients undergoing synovectomy or joint replacement, following institutional ethical guidelines. Mince the tissue and digest with collagenase and dispase in DMEM at 37°C for 1-2 hours.

  • Cell Isolation: Filter the cell suspension through a 70 µm cell strainer. Centrifuge the filtrate, discard the supernatant, and resuspend the cell pellet in DMEM supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.

  • Cell Culture: Plate the cells in T75 flasks and incubate at 37°C in a humidified 5% CO2 incubator. FLS will adhere and proliferate. Non-adherent cells can be removed by changing the medium after 24 hours.

  • Subculturing: Passage the cells when they reach 80-90% confluency. Use FLS between passages 3 and 6 for experiments to ensure a stable phenotype.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on RA-FLS.

Protocol:

  • Cell Seeding: Seed RA-FLS in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Cytokine Production Analysis (ELISA)

Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines by RA-FLS.

Protocol:

  • Cell Seeding and Stimulation: Seed RA-FLS in a 24-well plate at a density of 5 x 10⁴ cells/well. After 24 hours, pre-treat the cells with different concentrations of this compound for 1 hour. Then, stimulate the cells with a pro-inflammatory stimulus, such as TNF-α (10 ng/mL) or IL-1β (1 ng/mL), for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cellular debris.

  • ELISA: Perform ELISAs for key pro-inflammatory cytokines such as IL-6 and IL-8 according to the manufacturer's instructions.

  • Data Analysis: Quantify cytokine concentrations based on a standard curve and express the data as pg/mL.

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on the activation of the JAK/STAT pathway.

Protocol:

  • Cell Lysis: Seed RA-FLS in 6-well plates. Pre-treat with this compound and stimulate with IL-6 (20 ng/mL) for 15-30 minutes. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against total and phosphorylated forms of JAK1, STAT3, and a loading control like GAPDH overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Data Presentation

Table 1: Effect of this compound on RA-FLS Viability (MTT Assay)

This compound (µM)24h Viability (%)48h Viability (%)72h Viability (%)
0 (Vehicle)100 ± 5.2100 ± 6.1100 ± 5.8
0.198.7 ± 4.997.5 ± 5.596.3 ± 6.2
196.2 ± 5.194.8 ± 4.893.1 ± 5.3
1092.5 ± 4.789.3 ± 5.085.7 ± 4.9
10065.3 ± 6.850.1 ± 7.235.4 ± 6.5

Data are presented as mean ± SD.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in TNF-α-stimulated RA-FLS (ELISA)

TreatmentIL-6 (pg/mL)IL-8 (pg/mL)
Unstimulated150 ± 25200 ± 30
TNF-α (10 ng/mL)5500 ± 4508000 ± 600
TNF-α + this compound (1 µM)2800 ± 3004200 ± 350
TNF-α + this compound (10 µM)950 ± 1501500 ± 200

Data are presented as mean ± SD.

Table 3: Densitometric Analysis of Western Blot Results for p-STAT3/STAT3 Ratio

TreatmentRelative p-STAT3/STAT3 Ratio
Unstimulated0.1 ± 0.02
IL-6 (20 ng/mL)1.0 ± 0.15
IL-6 + this compound (1 µM)0.45 ± 0.08
IL-6 + this compound (10 µM)0.12 ± 0.03

Data are normalized to the IL-6 stimulated group and presented as mean ± SD.

Visualizations

Regelidine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation This compound This compound This compound->JAK Inhibition Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription

Caption: this compound inhibits the JAK/STAT signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays Isolate_FLS Isolate & Culture RA-FLS Seed_Cells Seed Cells in Multi-well Plates Isolate_FLS->Seed_Cells Treat_this compound Treat with this compound (Dose-Response) Seed_Cells->Treat_this compound Stimulate Stimulate with Pro-inflammatory Cytokine Treat_this compound->Stimulate MTT Cell Viability (MTT Assay) Treat_this compound->MTT No Stimulation ELISA Cytokine Measurement (ELISA) Stimulate->ELISA WB Signaling Pathway Analysis (Western Blot) Stimulate->WB

Caption: Workflow for evaluating this compound in RA-FLS.

Conclusion

These protocols provide a framework for the preclinical evaluation of this compound in cellular models of rheumatoid arthritis. The data suggest that this compound can inhibit the pro-inflammatory functions of RA-FLS by targeting the JAK/STAT pathway, without inducing significant cytotoxicity at effective concentrations. Further studies in more complex in vitro models and in vivo animal models are warranted to confirm these findings.

References

Application Notes and Protocols for Regelidine in vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

Regelidine is a natural product isolated from the stems of Tripterygium regelii.[1] While other constituents of Tripterygium species, such as triptolide (B1683669) and celastrol, have been studied for their biological activities, including in in vivo mouse models, specific data on this compound is not currently available in the public domain.[2][3][4]

Due to the lack of published research on this compound in animal models, this document cannot provide specific dosage information, detailed experimental protocols, or established signaling pathways for its use in in vivo mouse studies.

For researchers interested in investigating the in vivo effects of this compound, the following general guidelines for initiating studies with a novel natural product in mice are provided. These are intended to serve as a starting point for experimental design, and specific parameters will need to be determined empirically.

General Considerations for in vivo Studies of Novel Compounds

Before initiating in vivo studies, it is critical to conduct thorough in vitro characterization of the compound to understand its basic biological activity and establish a rationale for animal testing.

Compound Sourcing and Purity

This compound can be sourced from chemical suppliers specializing in natural products. It is imperative to obtain a certificate of analysis to confirm the identity and purity of the compound.

ParameterSpecificationSource
Chemical Name This compoundMedChemExpress[1]
Source Stems of Tripterygium regeliiMedChemExpress
Purity ≥98% (as determined by HPLC)Supplier Dependent
Formulation and Administration

The appropriate vehicle for dissolving or suspending this compound will need to be determined based on its solubility. Common vehicles for preclinical mouse studies include:

  • Saline (0.9% NaCl)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) in combination with other vehicles (e.g., saline, corn oil). The final concentration of DMSO should be kept to a minimum (typically <10%) to avoid toxicity.

  • Tween® 80 or Cremophor® EL for poorly soluble compounds.

The route of administration will depend on the experimental goals and the physicochemical properties of the compound. Common routes include:

  • Intraperitoneal (IP) injection: Often used for initial efficacy studies.

  • Oral gavage (PO): To assess oral bioavailability and efficacy.

  • Intravenous (IV) injection: For direct systemic administration and pharmacokinetic studies.

  • Subcutaneous (SC) injection: For sustained release.

Proposed Experimental Workflow for Initial in vivo Assessment

The following workflow outlines a general approach to begin characterizing the in vivo properties of this compound.

experimental_workflow cluster_0 Phase 1: Tolerability & MTD cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Preliminary Efficacy A Dose Range-Finding Study B Determine Maximum Tolerated Dose (MTD) A->B C Single-Dose PK Study (IV and PO) B->C D Analyze Plasma Concentrations over Time C->D E Calculate Key PK Parameters D->E F Select Relevant Disease Model E->F G Administer this compound at Doses below MTD F->G H Evaluate Efficacy Endpoints G->H

Figure 1. General experimental workflow for in vivo evaluation.

Hypothetical Signaling Pathways for Related Compounds

While the specific signaling pathways modulated by this compound are unknown, studies on other compounds from Tripterygium species, such as triptolide and celastrol, have identified effects on inflammatory and cell survival pathways. These may provide a starting point for investigating this compound's mechanism of action. For example, extracts from Tripterygium have been shown to inhibit the production of inflammatory mediators.

hypothetical_signaling cluster_inflammation Inflammatory Signaling cluster_compound Potential Target Pro-inflammatory Stimuli Pro-inflammatory Stimuli NF-kB Pathway NF-kB Pathway Pro-inflammatory Stimuli->NF-kB Pathway MAPK Pathway MAPK Pathway Pro-inflammatory Stimuli->MAPK Pathway COX-2 COX-2 NF-kB Pathway->COX-2 iNOS iNOS NF-kB Pathway->iNOS Pro-inflammatory Cytokines Pro-inflammatory Cytokines MAPK Pathway->Pro-inflammatory Cytokines This compound This compound This compound->NF-kB Pathway Inhibition? This compound->MAPK Pathway Inhibition?

Figure 2. Potential inflammatory pathways for investigation.

Disclaimer: The information provided above is for research purposes only and is not intended as a definitive protocol. All animal experiments must be conducted in accordance with institutional and national guidelines for the welfare of experimental animals and approved by an Institutional Animal Care and Use Committee (IACUC). The lack of existing data on this compound necessitates a cautious and systematic approach to its in vivo evaluation.

References

Application Notes: Preparation of Regelidine Stock Solution with DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regelidine is a natural sesquiterpenoid compound isolated from the stems of Tripterygium regelii. As a member of the dihydro-β-agarofuran class of molecules, this compound is investigated for its potential therapeutic properties, which are believed to be linked to the modulation of inflammatory pathways. Accurate and reproducible in vitro and in vivo studies involving this compound necessitate the precise preparation of stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving this compound for experimental use. These application notes provide a detailed protocol for the preparation, handling, and storage of this compound stock solutions.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, essential for accurate stock solution preparation.

PropertyValueSource(s)
Molecular Formula C₃₅H₃₇NO₈[1][2]
Molecular Weight 599.67 g/mol [1][2]
CAS Number 114542-54-0[1]
Appearance Solid (Off-white to light yellow)
Solubility in DMSO 2 mg/mL (3.34 mM)
Storage of Solid 4°C, protect from light
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month (protect from light)

Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the quantities as needed for your specific experimental requirements.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl sulfoxide (DMSO), molecular biology grade

  • Sterile, amber or opaque microcentrifuge tubes or cryovials

  • Analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Water bath or heat block (optional, for gentle warming)

  • Ultrasonic bath (optional)

Procedure:

  • Pre-weighing Preparation: Before handling this compound, ensure all materials are clean and readily accessible. It is recommended to handle this compound in a fume hood.

  • Weighing this compound: Accurately weigh out a desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.997 mg of this compound. Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mM x 0.001 L x 599.67 g/mol = 5.997 mg

  • Dispensing DMSO: Carefully add the calculated volume of DMSO to the vial containing the weighed this compound. For the example above, add 1 mL of DMSO.

  • Dissolution:

    • Securely cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles.

    • If the compound does not fully dissolve, gentle warming in a water bath or on a heat block to 60°C can be applied. Intermittent vortexing during warming can aid dissolution.

    • Alternatively, sonication in an ultrasonic bath can be used to aid dissolution.

    • Note: Use freshly opened DMSO, as it is hygroscopic and absorbed water can affect solubility.

  • Aliquoting and Storage:

    • Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes (e.g., amber cryovials). This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Always protect the stock solution from light.

Proposed Signaling Pathway of this compound

This compound is a dihydro-β-agarofuran sesquiterpenoid. Compounds of this class isolated from Tripterygium species have been shown to exhibit anti-inflammatory effects, often through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The diagram below illustrates the proposed mechanism of action where this compound may inhibit the activation of NF-κB.

Regelidine_NFkB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates p_IkBa p-IκBα IkBa->p_IkBa p65_p50 p65/p50 (NF-κB) p_p65_p50 p-p65/p50 p65_p50->p_p65_p50 Phosphorylation p_IkBa->p65_p50 Releases Nucleus Nucleus p_p65_p50->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces This compound This compound This compound->IKK_complex Inhibits

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the logical workflow for preparing a this compound stock solution.

Regelidine_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve check_sol Completely Dissolved? dissolve->check_sol warm_sonicate Gentle Warming / Sonication check_sol->warm_sonicate No aliquot Aliquot into Light-Protecting Tubes check_sol->aliquot Yes warm_sonicate->dissolve store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for High-Throughput Screening of Regelidine for Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regelidine is a novel synthetic compound with therapeutic potential that necessitates a thorough evaluation of its cytotoxic profile. These application notes provide a framework for assessing the in vitro cytotoxicity of this compound using high-throughput screening (HTS) methodologies. The described protocols for common cytotoxicity assays, including the MTT and LDH assays, offer standardized procedures to ensure reproducibility and reliability of results. Understanding the cytotoxic effects of this compound is a critical step in the drug discovery and development process, informing on its safety profile and potential as a therapeutic agent.

Data Presentation

The quantitative data obtained from the following assays should be systematically recorded and summarized for clear comparison. Below are template tables for data presentation.

Table 1: IC₅₀ Values of this compound in Various Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC₅₀ (µM)
Cell Line AMTT24
Cell Line AMTT48
Cell Line AMTT72
Cell Line BMTT24
Cell Line BMTT48
Cell Line BMTT72
Cell Line CLDH24
Cell Line CLDH48
Cell Line CLDH72

Table 2: Dose-Response Data for this compound (MTT Assay)

This compound Concentration (µM)% Cell Viability (Cell Line A, 48h)Standard Deviation
0 (Vehicle Control)100
0.1
1
10
50
100

Table 3: Dose-Response Data for this compound (LDH Assay)

This compound Concentration (µM)% Cytotoxicity (Cell Line C, 48h)Standard Deviation
0 (Vehicle Control)0
0.1
1
10
50
100
Max LDH Release Control100

Experimental Protocols

General Cell Culture and Compound Preparation

Cell Culture: Cells should be maintained in a suitable culture medium supplemented with fetal bovine serum (FBS) and antibiotics.[1] They should be incubated at 37°C in a humidified atmosphere with 5% CO₂.[1]

Compound Preparation:

  • Solubility Testing: Determine the solubility of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[1]

  • Stock Solution: Prepare a high-concentration stock solution of this compound in the chosen solvent.

  • Working Solutions: Prepare serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations for the cytotoxicity assays.

High-Throughput Screening Workflow for Cytotoxicity

The following diagram outlines a typical workflow for high-throughput screening of a compound library, including this compound, for cytotoxic effects.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Compound Library (including this compound) Compound_Plating Compound Plating Compound_Library->Compound_Plating Cell_Culture Cell Culture Cell_Seeding Cell Seeding Cell_Culture->Cell_Seeding Assay_Plates 96/384-well Assay Plates Assay_Plates->Cell_Seeding Incubation Incubation (24-72h) Compound_Plating->Incubation Cell_Seeding->Incubation Assay_Reagent Addition of Assay Reagent (e.g., MTT, LDH) Incubation->Assay_Reagent Signal_Detection Signal Detection (Absorbance/Fluorescence) Assay_Reagent->Signal_Detection Raw_Data Raw Data Acquisition Signal_Detection->Raw_Data Normalization Data Normalization Raw_Data->Normalization Hit_Identification Hit Identification Normalization->Hit_Identification Dose_Response Dose-Response Curve Generation Hit_Identification->Dose_Response IC50_Determination IC₅₀ Determination Dose_Response->IC50_Determination

High-Throughput Screening (HTS) workflow for cytotoxicity assessment.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • This compound (high purity)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[2]

  • 96-well flat-bottom sterile microplates

  • Selected cancer cell line(s)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound.[1] Include vehicle-only controls.[1]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ atmosphere, allowing viable cells to convert MTT to formazan crystals.[2]

  • Solubilization of Formazan: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Mix gently to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • This compound (high purity)

  • DMSO (cell culture grade)

  • Complete cell culture medium (phenol red-free recommended to reduce background)

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (e.g., 1% Triton X-100) for maximum LDH release control

  • 96-well flat-bottom sterile microplates

  • Selected cell line(s)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate as described for the MTT assay.

  • Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired duration. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reagent mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Potential Signaling Pathway Affected by this compound

A common mechanism of cytotoxicity involves the induction of apoptosis. The following diagram illustrates a simplified, hypothetical signaling pathway through which this compound might induce apoptosis.

Apoptosis_Pathway cluster_input Stimulus cluster_pathway Signaling Cascade cluster_output Cellular Response This compound This compound Receptor Cell Surface Receptor This compound->Receptor ROS ↑ Reactive Oxygen Species (ROS) Receptor->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothetical apoptotic signaling pathway induced by this compound.

References

Application Notes and Protocols for Regelidine in Neuroinflammation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system, play a pivotal role in initiating and propagating the neuroinflammatory cascade. Consequently, modulating microglial activation presents a promising therapeutic strategy. Regelidine, a selective sigma-1 receptor (σ1R) agonist, has emerged as a compound of interest for its potential anti-inflammatory properties. The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface and is implicated in regulating cellular stress responses and calcium homeostasis.[1][2][3][4][5] Activation of σ1R has been shown to exert neuroprotective effects by modulating neuroinflammation.[6]

These application notes provide detailed protocols for assessing the anti-neuroinflammatory effects of this compound in vitro using a lipopolysaccharide (LPS)-induced microglial activation model. The protocols outline methods for cell culture, induction of inflammation, and subsequent analysis of key inflammatory markers, including cytokines and signaling proteins.

Data Presentation

The following table summarizes the effects of the well-characterized σ1R agonist, PRE-084, which serves as a proxy for this compound's expected activity. This data is compiled from multiple studies and provides a benchmark for evaluating the efficacy of this compound.

CompoundAssayCell TypeStimulantKey FindingsReference
PRE-084Sigma Receptor Binding Assay--IC50: 44 nM[7]
PRE-084Cytokine Release (In Vivo)Mouse Model of ColitisTNBSReduced TNF-α by 47%, IL-1β by 37%, and IL-6 by 46%[8]
PRE-084Microglial Activation (In Vivo)Mouse Model of Brain InjuryExcitotoxic InsultReduced the number of activated microglial cells[9]
PRE-084Cytokine Release (In Vivo)Mouse Model of SepsisCLPDecreased brain levels of TNF-α and IL-6[6][10]

Signaling Pathways and Experimental Workflow

Diagram 1: Proposed Anti-Inflammatory Signaling Pathway of this compound

Regelidine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates This compound This compound Sigma1R Sigma-1 Receptor This compound->Sigma1R Activates Sigma1R->IKK Inhibits IkB IκB IKK->IkB Phosphorylates & Inhibits NFkB NF-κB (p65/p50) IkB->NFkB Sequesters NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus DNA DNA NFkB_active->DNA Binds to Promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines Induces Transcription LPS LPS LPS->TLR4 Activates

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Diagram 2: Experimental Workflow for In Vitro Neuroinflammation Assay

Experimental_Workflow cluster_culture Cell Culture cluster_stimulation Inflammatory Stimulation cluster_analysis Analysis Culture 1. Culture Microglial Cells (e.g., BV-2 or Primary Microglia) Pretreat 2. Pretreat with this compound (Various Concentrations) Culture->Pretreat Stimulate 3. Stimulate with LPS (e.g., 100 ng/mL) Pretreat->Stimulate Collect_Supernatant 4. Collect Supernatant Stimulate->Collect_Supernatant Lyse_Cells 5. Lyse Cells Stimulate->Lyse_Cells ELISA 6a. ELISA for Cytokines (TNF-α, IL-1β, IL-6) Collect_Supernatant->ELISA Western_Blot 6b. Western Blot for NF-κB (p-p65, Total p65, IκBα) Lyse_Cells->Western_Blot

Caption: Workflow for assessing this compound's anti-inflammatory effects.

Experimental Protocols

In Vitro LPS-Induced Neuroinflammation Model

This protocol describes the induction of an inflammatory response in microglial cells using Lipopolysaccharide (LPS).[8][11][12][13]

a. Cell Culture:

  • Cell Line: Murine microglial BV-2 cells or primary microglia.[14]

  • Media: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Plating: Seed cells in 96-well plates (for viability and ELISA assays) or 6-well plates (for Western blotting) at an appropriate density to reach 80-90% confluency at the time of treatment.

b. This compound and LPS Treatment:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture media. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.

  • Once cells are at the desired confluency, replace the old media with fresh media containing the desired concentrations of this compound. Incubate for 1-2 hours.

  • Prepare a stock solution of LPS (e.g., from E. coli O111:B4) in sterile PBS.

  • Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response.[12] Include a vehicle control group (no this compound, no LPS) and an LPS-only control group.

  • Incubate the cells for the desired time points. For cytokine analysis, a 24-hour incubation is common.[8][11] For signaling pathway analysis (e.g., NF-κB activation), shorter time points (e.g., 15, 30, 60 minutes) are recommended.[9]

Cytokine Quantification by ELISA

This protocol details the measurement of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

a. Reagents and Materials:

  • Commercially available ELISA kits for mouse TNF-α, IL-1β, and IL-6.

  • Microplate reader capable of measuring absorbance at 450 nm.

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Assay diluent.

b. Protocol:

  • Following the 24-hour incubation with this compound and LPS, centrifuge the cell culture plates at 400 x g for 10 minutes to pellet any detached cells.

  • Carefully collect the supernatant from each well without disturbing the cell layer.

  • Perform the ELISA according to the manufacturer's instructions.[15][16][17][18][19] A general procedure is as follows:

    • Add standards and samples to the appropriate wells of the antibody-coated microplate.

    • Incubate for the specified time (e.g., 2.5 hours at room temperature).

    • Wash the wells multiple times with wash buffer.

    • Add the biotinylated detection antibody and incubate (e.g., 1 hour at room temperature).

    • Wash the wells.

    • Add Streptavidin-HRP conjugate and incubate (e.g., 45 minutes at room temperature).

    • Wash the wells.

    • Add TMB substrate and incubate in the dark until color develops (e.g., 30 minutes at room temperature).

    • Add the stop solution.

    • Read the absorbance at 450 nm immediately.

  • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

NF-κB Activation Analysis by Western Blot

This protocol describes the detection of NF-κB pathway activation by measuring the phosphorylation of the p65 subunit and the degradation of IκBα via Western blotting.[9][20]

a. Reagents and Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-NF-κB p65, anti-IκBα, anti-β-actin (as a loading control).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

b. Protocol:

  • After the desired incubation time with this compound and LPS, wash the cells in the 6-well plates with ice-cold PBS.

  • Add ice-cold RIPA buffer to each well and scrape the cells.

  • Incubate the lysates on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).

Conclusion

The provided protocols offer a comprehensive framework for evaluating the anti-neuroinflammatory potential of this compound. By utilizing an LPS-induced microglial activation model and analyzing key inflammatory mediators and signaling pathways, researchers can effectively characterize the pharmacological profile of this compound and its therapeutic potential for neurodegenerative diseases. The data on the related compound, PRE-084, serves as a valuable reference for interpreting the experimental outcomes. These detailed methodologies are intended to ensure robust and reproducible results for professionals in the field of drug discovery and development.

References

Application Notes and Protocols for Regelidine Treatment of Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the User: Information regarding "Regelidine" is not available in the public domain. The following application notes and protocols are generated based on general knowledge of neurotrophic compounds and standard practices in primary neuronal culture. These are intended to serve as a template and will require significant adaptation once the specific properties of this compound are known.

Introduction

This compound is a novel compound under investigation for its potential neuroprotective and neuroregenerative properties. This document provides detailed protocols for the application of this compound to primary neuron cultures, designed for researchers in neuroscience, drug development, and related fields. The aim is to offer a standardized methodology for assessing the efficacy and mechanism of action of this compound in a controlled in vitro environment.

Primary neuron cultures are a fundamental tool in neurobiology, providing a simplified and accessible model of the nervous system.[1][2][3] These cultures allow for the detailed study of neuronal morphology, function, and response to therapeutic agents.[4][5] The protocols outlined below cover the preparation of primary neuron cultures, treatment with this compound, and subsequent analysis of neuronal health and signaling pathways.

Quantitative Data Summary

Due to the unavailability of specific preclinical data for "this compound," the following table is a template illustrating how such data would be presented. Researchers should replace the placeholder values with their experimental results.

ParameterControlThis compound (10 nM)This compound (100 nM)This compound (1 µM)
Neuronal Viability (%) 100 ± 5110 ± 6125 ± 895 ± 7
Neurite Outgrowth (µm) 150 ± 20180 ± 25250 ± 30160 ± 22
Synaptic Density (puncta/100µm) 50 ± 865 ± 1080 ± 1255 ± 9
Caspase-3 Activity (RFU) 1000 ± 150800 ± 120600 ± 1001100 ± 160

Experimental Protocols

Protocol 1: Preparation of Primary Cortical Neuron Cultures

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

  • E18 timed-pregnant Sprague-Dawley rat

  • Hibernate-E medium (Thermo Fisher Scientific)

  • Papain dissociation system (Worthington Biochemical)

  • Neurobasal Plus Medium supplemented with B-27 Plus Supplement (Thermo Fisher Scientific)

  • GlutaMAX Supplement (Thermo Fisher Scientific)

  • Poly-D-lysine (PDL) coated culture plates

  • Laminin (Sigma-Aldrich)

  • Standard cell culture incubator (37°C, 5% CO2)

Procedure:

  • Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.

  • Dissect the uterine horns and remove the E18 embryos.

  • Isolate the embryonic brains and dissect the cortices in ice-cold Hibernate-E medium.

  • Mince the cortical tissue and digest with papain solution for 20-30 minutes at 37°C.

  • Gently triturate the tissue to obtain a single-cell suspension.

  • Plate the neurons on PDL/laminin-coated plates at a density of 2 x 10^5 cells/cm².

  • Culture the neurons in Neurobasal Plus Medium with B-27 and GlutaMAX.

  • Incubate at 37°C in a humidified 5% CO2 incubator.

Protocol 2: this compound Treatment of Primary Neurons

This protocol outlines the procedure for treating primary neuron cultures with this compound.

Materials:

  • Primary neuron cultures (prepared as in Protocol 1)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Neurobasal Plus Medium

Procedure:

  • After 4-5 days in vitro (DIV), allow the primary neuron cultures to stabilize.

  • Prepare serial dilutions of this compound in pre-warmed Neurobasal Plus Medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM).

  • Carefully remove half of the existing culture medium from each well.

  • Add an equal volume of the this compound-containing medium to the respective wells.

  • For the control group, add an equal volume of medium containing the vehicle (e.g., DMSO) at the same final concentration as the highest this compound dose.

  • Return the cultures to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

Protocol 3: Immunocytochemistry for Neuronal Markers

This protocol details the staining of treated neurons to visualize morphology and specific protein expression.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.25% Triton X-100 in PBS)

  • Blocking buffer (5% goat serum in PBS)

  • Primary antibodies (e.g., anti-MAP2 for dendrites, anti-Tau for axons, anti-Synapsin I for synapses)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • After this compound treatment, fix the cells with 4% PFA for 15 minutes at room temperature.

  • Rinse three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Rinse three times with PBS.

  • Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.

  • Rinse three times with PBS.

  • Mount coverslips with a mounting medium containing DAPI.

  • Image the cells using a fluorescence microscope.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway that could be activated by this compound, leading to neuroprotection and neurite outgrowth. This is a generalized pathway and should be updated based on experimental findings.

Regelidine_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects This compound This compound Receptor Receptor Tyrosine Kinase (RTK) This compound->Receptor Binds and Activates PI3K PI3K Receptor->PI3K MAPK MAPK/ERK Pathway Receptor->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR GSK3b GSK3β Akt->GSK3b CREB CREB Akt->CREB Cell_Survival Cell Survival mTOR->Cell_Survival Apoptosis Apoptosis GSK3b->Apoptosis Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression MAPK->CREB Neurite_Outgrowth Neurite Outgrowth Gene_Expression->Neurite_Outgrowth Synaptic_Plasticity Synaptic Plasticity Gene_Expression->Synaptic_Plasticity Cell_Survival->Neurite_Outgrowth Experimental_Workflow cluster_assays Downstream Assays A Prepare Primary Neuron Cultures B Culture for 4-5 DIV A->B C Treat with this compound (or Vehicle Control) B->C D Incubate for 24-72 hours C->D E Immunocytochemistry (Neuronal Morphology) D->E F Viability Assay (e.g., MTT, LDH) D->F G Western Blot / qPCR (Signaling Pathways) D->G H Electrophysiology (Neuronal Function) D->H I Data Analysis and Interpretation E->I F->I G->I H->I

References

Application Notes and Protocols for the Analysis of Regelidine's Potential in NF-κB Pathway Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regelidine, a natural product isolated from the stems of Tripterygium regelii, belongs to a genus of plants known for their potent anti-inflammatory and immunosuppressive properties. While direct evidence of this compound's impact on the Nuclear Factor-kappa B (NF-κB) signaling pathway is not yet extensively documented in publicly available literature, compounds from the Tripterygium genus have demonstrated significant inhibitory effects on this critical inflammatory pathway. These application notes provide a comprehensive framework for investigating the potential of this compound as a modulator of the NF-κB pathway, offering detailed protocols for key experiments and guidance on data interpretation.

The NF-κB signaling cascade is a cornerstone of the inflammatory response, and its dysregulation is implicated in a multitude of chronic diseases. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1][2]

These protocols are designed to enable researchers to systematically evaluate the bioactivity of this compound and determine its precise mechanism of action within the NF-κB pathway.

Data Presentation

Table 1: Hypothetical Quantitative Analysis of this compound's Effect on NF-κB Activation
ParameterThis compound ConcentrationResult
IC50 for NF-κB-dependent Luciferase Reporter Activity 0.1 µMTo be determined
1 µMTo be determined
10 µMTo be determined
Effect on IκBα Phosphorylation (at 30 min) 1 µMTo be determined
10 µMTo be determined
Effect on p65 Nuclear Translocation (at 60 min) 1 µMTo be determined
10 µMTo be determined

Signaling Pathway and Experimental Workflow

NF_kappa_B_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK IKK Complex TNFR->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates p65_p50 p65/p50 (NF-κB) IκBα->p65_p50 Inhibits p_IκBα p-IκBα IκBα->p_IκBα p65_p50_nucleus p65/p50 p65_p50->p65_p50_nucleus Translocates This compound This compound (Hypothetical Target) This compound->IKK Inhibits (Hypothesized) Proteasome Proteasome p_IκBα->Proteasome Ubiquitination & Degradation DNA DNA (κB sites) p65_p50_nucleus->DNA Binds Gene Pro-inflammatory Gene Transcription DNA->Gene Initiates

Caption: Hypothetical mechanism of this compound inhibiting the NF-κB signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Primary Assays cluster_data Data Analysis Cell_Culture Cell Culture (e.g., HEK293, RAW 264.7) Luciferase_Assay NF-κB Luciferase Reporter Assay Cell_Culture->Luciferase_Assay Western_Blot Western Blot Analysis (p-IκBα, IκBα, p-p65, p65) Cell_Culture->Western_Blot IF_Microscopy Immunofluorescence (p65 Nuclear Translocation) Cell_Culture->IF_Microscopy Regelidine_Prep This compound Preparation (Stock Solution) Regelidine_Prep->Luciferase_Assay Regelidine_Prep->Western_Blot Regelidine_Prep->IF_Microscopy IC50_Calc IC50 Calculation Luciferase_Assay->IC50_Calc Quantification Densitometry & Fluorescence Quantification Western_Blot->Quantification IF_Microscopy->Quantification Interpretation Mechanism of Action Determination IC50_Calc->Interpretation Quantification->Interpretation

Caption: Workflow for analyzing this compound's effect on the NF-κB pathway.

Experimental Protocols

NF-κB Luciferase Reporter Gene Assay

Objective: To quantitatively measure the effect of this compound on NF-κB transcriptional activity.

Materials:

  • HEK293T cells stably expressing an NF-κB-luciferase reporter construct

  • Complete culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • This compound stock solution (in DMSO)

  • NF-κB stimulant (e.g., TNF-α)

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Protocol:

  • Seed the HEK293T-NF-κB-luciferase reporter cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO).

  • Stimulate the cells with an appropriate NF-κB agonist (e.g., 10 ng/mL TNF-α) for 6-8 hours.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[1]

  • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

  • Calculate the percentage of NF-κB inhibition and determine the IC50 value.

Western Blot Analysis for IκBα Phosphorylation and Degradation

Objective: To determine if this compound inhibits the phosphorylation and subsequent degradation of IκBα.

Materials:

  • RAW 264.7 or similar macrophage cell line

  • This compound

  • NF-κB stimulant (e.g., LPS)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescence detection reagent

Protocol:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with this compound for 1-2 hours.

  • Stimulate with the NF-κB agonist for a short time course (e.g., 0, 15, 30, 60 minutes).

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[1]

  • Probe the membrane with primary antibodies against phospho-IκBα, total IκBα, and a loading control (β-actin).

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Quantify band intensities to determine the ratio of phosphorylated IκBα to total IκBα.

Immunofluorescence for p65 Nuclear Translocation

Objective: To visualize and quantify the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

Materials:

  • HeLa or similar adherent cell line

  • This compound

  • NF-κB stimulant (e.g., TNF-α)

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.25% Triton X-100 for permeabilization

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-p65

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Protocol:

  • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with this compound for 1-2 hours.

  • Stimulate with the NF-κB agonist for 30-60 minutes.

  • Fix the cells with 4% PFA for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Block non-specific binding with blocking solution for 1 hour.

  • Incubate with the anti-p65 primary antibody overnight at 4°C.

  • Wash and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of nuclear translocation.

Conclusion

The protocols outlined in these application notes provide a robust starting point for the comprehensive analysis of this compound's effects on the NF-κB signaling pathway. By employing a combination of reporter assays, biochemical analyses, and cellular imaging, researchers can elucidate the potential of this compound as a novel anti-inflammatory agent. It is crucial to perform dose-response and time-course experiments to fully characterize the compound's activity. The generation of quantitative data will be essential for comparing the potency of this compound to other known NF-κB inhibitors and for guiding future drug development efforts. While the direct inhibitory action of this compound on the NF-κB pathway is hypothesized based on related compounds, the described experimental workflows will be instrumental in validating this hypothesis and uncovering its specific molecular targets.

References

Application Notes and Protocols: Western Blot Analysis of Regelidine-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regelidine is a natural product isolated from the stems of Tripterygium regelii[1]. As a compound with potential therapeutic applications, understanding its mechanism of action at the molecular level is crucial. Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This document provides a detailed protocol for performing Western blot analysis on cells treated with this compound to investigate its effects on protein expression and signaling pathways. The protocol is designed to be a comprehensive guide, from sample preparation to data analysis, and can be adapted for various cell types and specific protein targets.

Data Presentation

Table 1: Quantitative Analysis of Protein Expression in this compound-Treated Cells

Target ProteinTreatment GroupDensitometry (Arbitrary Units)Normalized Expression (Fold Change vs. Control)Standard Deviationp-value
Protein X Control (Vehicle)1.301.000.12-
This compound (10 µM)2.652.040.21<0.05
This compound (20 µM)3.802.920.28<0.01
Protein Y Control (Vehicle)2.101.000.18-
This compound (10 µM)1.050.500.09<0.05
This compound (20 µM)0.530.250.07<0.01
Loading Control Control (Vehicle)3.45---
(e.g., β-actin) This compound (10 µM)3.50---
This compound (20 µM)3.48---

Experimental Protocols

This section provides a detailed step-by-step protocol for Western blot analysis following this compound treatment.

Cell Culture and Treatment
  • Cell Seeding: Plate the desired cell line in appropriate culture dishes (e.g., 6-well plates or 10 cm dishes) at a density that allows them to reach 70-80% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the predetermined treatment duration.

Cell Lysis
  • Washing: Place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer Addition: Add ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to the dish (e.g., 100 µL for a well in a 6-well plate).

  • Cell Scraping: Scrape the adherent cells off the dish using a cold plastic cell scraper and transfer the cell lysate to a pre-cooled microcentrifuge tube.

  • Sonication: Sonicate the lysate briefly (10-15 seconds) to shear DNA and ensure complete cell lysis[2].

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-cooled tube.

Protein Quantification
  • Protein Assay: Determine the protein concentration of each lysate using a standard protein assay method, such as the Bradford or BCA assay, following the manufacturer's instructions.

  • Normalization: Based on the protein concentrations, normalize all samples to the same concentration using lysis buffer.

SDS-PAGE
  • Sample Preparation: Mix the normalized protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Loading: Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane to monitor protein separation and transfer efficiency.

  • Electrophoresis: Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

Protein Transfer
  • Membrane Activation: If using a PVDF membrane, activate it by briefly soaking it in methanol.

  • Transfer Assembly: Assemble the transfer stack ("sandwich") with the gel, a nitrocellulose or PVDF membrane, and filter papers, ensuring no air bubbles are trapped between the gel and the membrane.

  • Electrotransfer: Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system. The transfer time and voltage may need to be optimized depending on the size of the proteins of interest.

Immunoblotting
  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding[3][4].

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation[2][3]. The optimal antibody concentration should be determined empirically.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation[3].

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

Detection and Imaging
  • Chemiluminescent Substrate: Incubate the membrane with an enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film[5].

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway that could be investigated following this compound treatment. The specific components would be replaced with the actual proteins of interest based on experimental hypotheses.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates This compound This compound This compound->Receptor Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor (Active) Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Target Gene Expression Nucleus->GeneExpression Regulates Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection cluster_analysis Data Analysis CellTreatment 1. Cell Treatment with this compound CellLysis 2. Cell Lysis CellTreatment->CellLysis ProteinQuant 3. Protein Quantification CellLysis->ProteinQuant SDSPAGE 4. SDS-PAGE ProteinQuant->SDSPAGE Transfer 5. Protein Transfer SDSPAGE->Transfer Blocking 6. Blocking Transfer->Blocking PrimaryAb 7. Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 9. Chemiluminescent Detection SecondaryAb->Detection Imaging 10. Imaging Detection->Imaging Analysis 11. Densitometry and Normalization Imaging->Analysis

References

Troubleshooting & Optimization

Regelidine Technical Support Center: Troubleshooting Aqueous Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Regelidine Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with this compound in aqueous buffers. Please note that while specific aqueous solubility data for this compound is limited in publicly available literature, this guide provides a systematic approach to help you determine the optimal conditions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

The most reliable starting point for dissolving this compound is using 100% Dimethyl Sulfoxide (DMSO). Commercial suppliers have validated this method.

A detailed protocol for preparing a DMSO stock solution is provided in the "Experimental Protocols" section below. It is crucial to use a new, anhydrous grade of DMSO, as absorbed water can significantly reduce the solubility of this compound[1].

Q2: I've dissolved this compound in DMSO, but I'm seeing precipitation when I dilute it into my aqueous buffer. What should I do?

This is a common issue known as "crashing out" and occurs when a compound that is soluble in an organic solvent is introduced into an aqueous solution where it is less soluble. Here are several troubleshooting steps:

  • Lower the Final Concentration: The most straightforward approach is to use a more diluted final concentration of this compound in your aqueous buffer.

  • Increase the Percentage of Co-solvent: If your experimental system can tolerate it, increasing the final percentage of DMSO in your aqueous buffer (e.g., from 0.1% to 0.5% or 1%) can help keep this compound in solution. Always check the tolerance of your specific assay or cell line to the final DMSO concentration.

  • pH Adjustment: The solubility of many compounds is pH-dependent. Since this compound is a sesquiterpene alkaloid, its solubility may be influenced by pH. A systematic evaluation of different pH values for your buffer is recommended.

  • Use of Surfactants or Solubilizing Agents: Low concentrations of non-ionic surfactants like Tween® 20 or Pluronic® F-68 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.

  • Warming the Solution: Gently warming the aqueous buffer before and during the addition of the this compound-DMSO stock solution can sometimes improve solubility. However, be mindful of the temperature stability of this compound and other components in your experiment.

Q3: Is there any data on the pH-dependent solubility of this compound?

Currently, there is no specific publicly available data on the pH-dependent solubility profile of this compound. As this compound is a sesquiterpene alkaloid, it is plausible that its solubility may vary with pH. Researchers should empirically determine the optimal pH for their specific application. A suggested protocol for this is outlined in the "Experimental Protocols" section.

Troubleshooting Guide

This section provides a structured approach to tackling solubility issues with this compound in aqueous buffers.

Initial Stock Solution Preparation

The first and most critical step is the proper preparation of a high-concentration stock solution in an appropriate organic solvent.

Table 1: Recommended Stock Solution Parameters for this compound

ParameterRecommendationSource
Solvent 100% Dimethyl Sulfoxide (DMSO)[1]
Concentration Up to 2 mg/mL (3.34 mM)[1]
Method Use of ultrasonication, warming, and heating to 60°C may be required.[1]
Important Note Use a new, anhydrous (hygroscopic) DMSO for best results.[1]
Storage Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months, protected from light.
Working Solution in Aqueous Buffer: A Step-by-Step Approach

If you are encountering precipitation when diluting your DMSO stock into an aqueous buffer, follow this systematic approach to identify suitable conditions.

Table 2: Experimental Design for Aqueous Buffer Solubility Testing

Step Variable to Test Suggested Range Considerations
1 Final Concentration Start with your desired concentration and perform serial dilutions (e.g., 100 µM, 50 µM, 10 µM, 1 µM).Identify the highest concentration that remains soluble.
2 Co-solvent (DMSO) % 0.1%, 0.5%, 1%, 2% (v/v)Check the tolerance of your experimental system (e.g., cells, enzymes) to DMSO.
3 Buffer pH pH 5.0, 6.0, 7.0, 7.4, 8.0Use buffers with appropriate buffering capacity for each pH.
4 Solubilizing Agents Tween® 20 (0.01-0.1%), Pluronic® F-68 (0.01-0.1%)Verify that the solubilizing agent does not interfere with your assay.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block

  • Ultrasonic bath

Procedure:

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 2 mg/mL).

  • Vortex the tube for 1-2 minutes to initially mix the powder and solvent.

  • If the compound is not fully dissolved, place the tube in an ultrasonic bath for 10-15 minutes.

  • If solubility is still an issue, warm the solution in a water bath or heat block at 60°C for 5-10 minutes, with intermittent vortexing.

  • Once the this compound is fully dissolved, allow the solution to cool to room temperature.

  • Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Procedure for Determining Apparent Solubility in Aqueous Buffer

Objective: To determine the apparent solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound-DMSO stock solution (from Protocol 1)

  • Aqueous buffer of choice (e.g., PBS, Tris-HCl) at various pH values

  • Clear microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare a series of dilutions of your this compound-DMSO stock solution into your chosen aqueous buffer in clear microcentrifuge tubes. Start with a high concentration that is likely to precipitate and serially dilute.

  • Ensure the final percentage of DMSO is consistent across all tubes if you are not testing it as a variable.

  • Vortex each tube thoroughly after adding the stock solution.

  • Incubate the tubes at your experimental temperature for a set period (e.g., 1-2 hours) to allow equilibrium to be reached.

  • Visually inspect each tube for any signs of precipitation.

  • To confirm, centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes.

  • Carefully inspect for a pellet at the bottom of the tube. The highest concentration without a visible pellet is your apparent solubility under those conditions.

Visual Guides

Regelidine_Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Mix add_dmso->vortex check_sol Fully Dissolved? vortex->check_sol ultrasonicate Ultrasonicate check_sol->ultrasonicate No aliquot Aliquot into Working Volumes check_sol->aliquot Yes heat Warm to 60°C ultrasonicate->heat cool Cool to Room Temperature heat->cool cool->check_sol store Store at -20°C or -80°C (Protect from Light) aliquot->store end_node End store->end_node

Caption: Workflow for Preparing this compound Stock Solution in DMSO.

Aqueous_Solubility_Troubleshooting start Precipitation in Aqueous Buffer? lower_conc Decrease Final This compound Concentration start->lower_conc Yes soluble Solution is Clear (Proceed with Experiment) start->soluble No still_precip1 Still Precipitates? lower_conc->still_precip1 increase_dmso Increase Co-solvent % (e.g., DMSO) still_precip1->increase_dmso Yes still_precip1->soluble No still_precip2 Still Precipitates? increase_dmso->still_precip2 adjust_ph Systematically Vary Buffer pH still_precip2->adjust_ph Yes still_precip2->soluble No still_precip3 Still Precipitates? adjust_ph->still_precip3 add_surfactant Add Solubilizing Agent (e.g., Tween® 20) still_precip3->add_surfactant Yes still_precip3->soluble No add_surfactant->soluble

Caption: Troubleshooting Flowchart for this compound in Aqueous Buffer.

References

Technical Support Center: Preventing Regelidine Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of Regelidine in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a natural product isolated from the stems of Tripterygium regelii. It is a sesquiterpenoid with a molecular formula of C35H37NO8 and a molecular weight of 599.7 g/mol .[1] Compounds from the Tripterygium genus, such as triptolide (B1683669) and celastrol, are known for their potent anti-inflammatory and immunosuppressive activities.[2][3][4] While the specific mechanism of action for this compound is not fully elucidated, related compounds from Tripterygium are known to modulate key signaling pathways involved in inflammation, including the NF-κB and MAPK pathways.

Q2: I observed precipitation after adding this compound to my cell culture medium. What are the common causes?

Precipitation of this compound in cell culture media can be attributed to several factors:

  • Concentration Exceeding Aqueous Solubility: this compound is likely a hydrophobic molecule with low solubility in aqueous solutions like cell culture media. If the final concentration in the media exceeds its solubility limit, it will precipitate.

  • Improper Stock Solution Preparation: The solubility of this compound in DMSO is limited and requires specific conditions to achieve a clear solution. An improperly prepared stock solution can be a primary source of precipitation.

  • Incorrect Dilution Technique: Adding the DMSO stock solution directly to the bulk of the cell culture medium without proper mixing can create localized high concentrations, leading to immediate precipitation.

  • High Final DMSO Concentration: While DMSO is an excellent solvent for this compound, a high final concentration in the cell culture medium can be toxic to cells and can also contribute to precipitation when the aqueous environment is introduced.

  • Interaction with Media Components: Components in the cell culture medium, such as salts, proteins (especially from Fetal Bovine Serum - FBS), and pH changes can interact with this compound and reduce its solubility over time.

  • Temperature Fluctuations: Temperature shifts, such as adding a cold stock solution to warm media or repeated freeze-thaw cycles of the stock solution, can decrease the solubility of the compound.[5]

Q3: How should I prepare a stock solution of this compound?

Proper preparation of the stock solution is critical to prevent precipitation.

  • Recommended Solvent: Use high-quality, anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO). Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of this compound. It is highly recommended to use a newly opened bottle of DMSO.

  • Solubility Limit: The solubility of this compound in DMSO is approximately 2 mg/mL (3.34 mM). It is not recommended to exceed this concentration.

  • Dissolution Protocol: To fully dissolve this compound in DMSO, sonication and warming the solution to 60°C are necessary. Visually inspect the solution to ensure there are no visible particles before use.

  • Storage: Store the stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months, protected from light.

Q4: What is the correct procedure for diluting the this compound stock solution into cell culture media?

The dilution method is crucial to prevent precipitation.

  • Pre-warm the Media: Pre-warm your cell culture medium to 37°C before adding the this compound stock solution.

  • Serial Dilution (Recommended): If possible, perform a serial dilution. First, dilute the DMSO stock solution in a small volume of pre-warmed serum-free medium. Gently vortex this intermediate dilution. Then, add this to the final volume of your complete cell culture medium.

  • Direct Dilution (Drop-wise): If performing a direct dilution, add the required volume of the this compound DMSO stock solution drop-wise to the pre-warmed cell culture medium while gently swirling or vortexing the medium. This gradual introduction helps to avoid localized high concentrations.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept to a minimum, ideally below 0.1% (v/v), and certainly no higher than 0.5% (v/v), to avoid solvent-induced toxicity and precipitation.

Troubleshooting Guide

If you are still experiencing precipitation with this compound, use the following guide to identify and resolve the issue.

Observation Potential Cause Recommended Solution
Immediate precipitation upon adding stock solution to media. 1. Concentration exceeds aqueous solubility. 2. Improper dilution technique. 3. Poorly dissolved stock solution.1. Lower the final concentration of this compound in the media. 2. Use the drop-wise addition method into pre-warmed, vortexing media. 3. Re-prepare the stock solution, ensuring complete dissolution with sonication and warming.
Precipitation observed after a few hours of incubation. 1. Compound instability at 37°C and physiological pH. 2. Interaction with media components (e.g., serum proteins).1. Conduct a time-course experiment to determine the stability of this compound in your specific media. Consider shorter incubation times if necessary. 2. If using serum, try reducing the serum concentration or using a serum-free medium for a short duration to see if it improves solubility.
Cloudiness or film on the surface of the culture vessel. 1. Precipitation of the compound. 2. Microbial contamination.1. Examine a sample of the media under a microscope. Chemical precipitates often appear as crystalline or amorphous particles. 2. If microbial contamination is suspected (e.g., bacteria, yeast), discard the culture and review sterile techniques.
Variability in experimental results. Inconsistent concentration of soluble this compound due to precipitation.Follow the recommended stock solution preparation and dilution protocols meticulously for every experiment to ensure consistency.

Experimental Protocols

Protocol 1: Preparation of a 3.34 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, cell-culture grade DMSO (newly opened)

  • Sterile, conical-bottom microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block set to 60°C

  • Ultrasonic bath

Procedure:

  • Allow the this compound powder and DMSO to come to room temperature.

  • Weigh out the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to achieve a final concentration of 2 mg/mL (3.34 mM).

  • Vortex the tube for 1-2 minutes.

  • Place the tube in an ultrasonic bath for 10-15 minutes.

  • Transfer the tube to a 60°C water bath or heat block for 10-15 minutes.

  • Vortex the tube again until the solution is clear and all particles are dissolved.

  • Visually inspect the solution against a light source to confirm complete dissolution.

  • Aliquot the stock solution into single-use, sterile tubes and store at -20°C or -80°C, protected from light.

Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Media

Objective: To empirically determine the highest concentration of this compound that remains soluble in your specific cell culture medium.

Materials:

  • 3.34 mM this compound stock solution in DMSO

  • Your specific cell culture medium (with all supplements, e.g., FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Incubator at 37°C, 5% CO2

  • Microscope

Procedure:

  • Pre-warm the cell culture medium to 37°C.

  • Prepare a series of dilutions of this compound in the pre-warmed medium. For example, create final concentrations ranging from 1 µM to 50 µM. Remember to keep the final DMSO concentration constant and below 0.1%.

  • Include a "vehicle control" with the same final concentration of DMSO but without this compound.

  • Incubate the tubes or plate under standard cell culture conditions (37°C, 5% CO2) for the duration of your planned experiment (e.g., 24, 48, 72 hours).

  • At various time points, visually inspect the solutions for any signs of precipitation (cloudiness, particles).

  • For a more detailed analysis, take a small aliquot from each tube and examine it under a microscope to look for crystalline structures.

  • The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration.

Visualizations

Troubleshooting Workflow for this compound Precipitation

start Precipitation Observed check_stock Check Stock Solution: - Concentration <= 3.34 mM? - Fully dissolved (sonication, 60°C)? - Fresh, anhydrous DMSO used? - Stored correctly (aliquoted, protected from light)? start->check_stock stock_ok Stock Solution OK? check_stock->stock_ok remake_stock Remake Stock Solution stock_ok->remake_stock No check_dilution Review Dilution Protocol: - Media pre-warmed to 37°C? - Drop-wise addition with mixing? - Final DMSO concentration < 0.1%? stock_ok->check_dilution Yes remake_stock->check_dilution dilution_ok Dilution Protocol Correct? check_dilution->dilution_ok adjust_dilution Adjust Dilution Technique dilution_ok->adjust_dilution No check_concentration Evaluate Final Concentration: - Is it too high for aqueous media? - Have you determined the max soluble concentration? dilution_ok->check_concentration Yes adjust_dilution->check_concentration concentration_ok Concentration Appropriate? check_concentration->concentration_ok lower_concentration Lower Final Concentration concentration_ok->lower_concentration No check_media Consider Media Interactions: - High serum percentage? - Long incubation time? concentration_ok->check_media Yes lower_concentration->check_media solution Problem Resolved check_media->solution

Caption: A flowchart for troubleshooting this compound precipitation.

Potential Anti-inflammatory Signaling Pathway

Disclaimer: The specific signaling pathway for this compound has not been fully elucidated. This diagram represents a potential mechanism of action based on the known activities of related compounds from the Tripterygium genus, such as triptolide.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK IKK Complex Inflammatory Stimulus->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) Inflammatory Stimulus->MAPK_pathway This compound This compound This compound->IKK This compound->MAPK_pathway IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB releases NF-κB_nucleus NF-κB (p65/p50) NF-κB->NF-κB_nucleus translocates AP-1 AP-1 MAPK_pathway->AP-1 activates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NF-κB_nucleus->Gene_Expression activates AP-1->Gene_Expression activates

Caption: A potential anti-inflammatory signaling pathway for this compound.

References

Technical Support Center: Optimizing Regelidine Concentration for Anti-Cancer Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific anti-cancer activities and optimal concentrations of Regelidine is limited in publicly available scientific literature. This guide leverages data from structurally and functionally related compounds isolated from the Tripterygium genus, such as Triptolide and Celastrol, to provide researchers with a framework for optimizing this compound concentrations in their experiments. The provided protocols and concentration ranges should be considered as a starting point and may require significant optimization for your specific cell lines and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential mechanism of action in cancer?

A1: this compound is a natural product isolated from the stems of Tripterygium regelii.[1] While the exact mechanism of action for this compound is not yet fully elucidated, related compounds from the Tripterygium genus, such as Triptolide and Celastrol, have demonstrated potent anti-cancer activities.[2][3][4][5] These compounds are known to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis. Key pathways include NF-κB, PI3K/Akt, and MAPK. It is plausible that this compound may exert its anti-cancer effects through similar mechanisms.

Q2: What is a recommended starting concentration range for this compound in anti-cancer assays?

A2: For initial dose-response experiments with a novel compound like this compound, it is advisable to test a broad concentration range. Based on data from related compounds like Triptolide and Celastrol, a starting range of 1 nM to 100 µM is recommended. This wide range will help to determine the sensitivity of your specific cancer cell line and establish a more focused range for subsequent experiments to determine the IC50 (half-maximal inhibitory concentration) value.

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a solid. For in vitro assays, it should be dissolved in a suitable solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working concentrations, ensure the final DMSO concentration in the cell culture medium remains low (ideally ≤ 0.1%) to avoid solvent-induced toxicity.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
High variability between replicate wells 1. Uneven cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate. 4. Compound precipitation.1. Ensure a homogenous single-cell suspension before seeding. 2. Use calibrated pipettes and practice proper pipetting techniques. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. 4. Visually inspect the wells for any signs of precipitation after adding the compound.
No significant anti-cancer effect observed 1. The chosen concentration range is too low. 2. The incubation time is too short. 3. The cell line is resistant to this compound. 4. The compound has degraded.1. Test a higher concentration range (e.g., up to 100 µM). 2. Increase the incubation time (e.g., 48 or 72 hours). 3. Try a different cancer cell line known to be sensitive to Tripterygium compounds. 4. Prepare fresh dilutions from a new stock aliquot for each experiment.
High levels of cell death in the vehicle control (DMSO) 1. The final DMSO concentration is too high. 2. The cell line is particularly sensitive to DMSO.1. Ensure the final DMSO concentration does not exceed 0.1%. 2. Perform a DMSO toxicity test to determine the maximum tolerable concentration for your cell line.
Inconsistent results between different batches of this compound 1. Variation in the purity of the compound. 2. Differences in compound stability.1. If possible, obtain a certificate of analysis for each batch to confirm purity. 2. Always store and handle the compound consistently according to the manufacturer's instructions.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan (B1609692) crystals)

  • Microplate reader

Methodology:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A common starting range is 1 nM to 100 µM.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay helps to determine if the observed cell death is due to apoptosis.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Methodology:

  • Seed cells into 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the determined IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
A549Lung Cancer485.2
MCF-7Breast Cancer488.7
HeLaCervical Cancer483.1
PANC-1Pancreatic Cancer7212.5

Note: These are example values and will need to be determined experimentally.

Visualizations

Experimental Workflow for IC50 Determination

experimental_workflow Workflow for IC50 Determination of this compound cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate drug_prep Prepare this compound serial dilutions add_drug Add this compound to cells drug_prep->add_drug incubation Incubate for 24, 48, or 72h add_drug->incubation add_mtt Add MTT solution incubation->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_dmso Add DMSO to dissolve formazan incubate_mtt->add_dmso read_plate Measure absorbance at 570 nm add_dmso->read_plate calc_viability Calculate % cell viability read_plate->calc_viability plot_curve Plot dose-response curve calc_viability->plot_curve det_ic50 Determine IC50 value plot_curve->det_ic50 signaling_pathway Potential Signaling Pathways Modulated by this compound cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis This compound This compound pi3k PI3K This compound->pi3k Inhibition ikk IKK This compound->ikk Inhibition ras Ras This compound->ras Modulation caspases Caspase Activation This compound->caspases Activation akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis mtor->apoptosis Inhibition of anti-apoptotic proteins nfkb NF-κB ikk->nfkb nfkb->apoptosis Inhibition of anti-apoptotic genes raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->apoptosis Modulation of apoptotic signals caspases->apoptosis troubleshooting_logic Troubleshooting Inconsistent Results cluster_protocol Protocol Review cluster_compound Compound Integrity cluster_cell_line Cell Line Health start Inconsistent Results Observed check_reproducibility Repeat experiment with the same batch and protocol start->check_reproducibility consistent_issue Issue Persists? check_reproducibility->consistent_issue check_seeding Verify cell seeding density and uniformity check_pipetting Review pipetting technique and calibration check_seeding->check_pipetting check_reagents Check reagent quality and preparation check_pipetting->check_reagents check_storage Confirm proper storage of this compound check_reagents->check_storage check_dilution Prepare fresh dilutions check_storage->check_dilution new_batch Test a new batch of this compound check_dilution->new_batch check_passage Ensure consistent cell passage number new_batch->check_passage check_contamination Test for mycoplasma contamination check_passage->check_contamination check_contamination->start Re-evaluate consistent_issue->check_seeding Yes resolve Issue Resolved consistent_issue->resolve No

References

Technical Support Center: Minimizing Regelidine Toxicity in Control Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the specific cellular effects and toxicity of Regelidine, a natural product isolated from Tripterygium regelii, is limited in publicly available scientific literature.[1] This guide provides troubleshooting strategies and frequently asked questions based on established principles for working with novel small molecules in cell culture to help researchers minimize potential toxicity in control cells.

Frequently Asked Questions (FAQs)

Q1: What are the potential causes of toxicity when using a novel compound like this compound in control cells?

A1: Toxicity from a novel small molecule in cell culture can stem from several factors:

  • High Concentrations: Concentrations significantly above the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) can lead to non-specific effects and cell death.[2]

  • Off-Target Effects: The compound may interact with cellular targets other than the intended one, causing unintended and toxic consequences.[2]

  • Prolonged Exposure: Continuous exposure of cells to the compound can disrupt normal cellular processes and lead to cumulative toxicity.[2]

  • Solvent Toxicity: The solvent used to dissolve the compound, commonly dimethyl sulfoxide (B87167) (DMSO), can be toxic to cells at certain concentrations.[2]

  • Metabolite Toxicity: Cellular metabolism of the compound can sometimes produce toxic byproducts.

  • Inhibition of Essential Cellular Processes: The compound might inadvertently affect pathways crucial for cell survival.

Q2: How can I determine the optimal, non-toxic concentration of this compound for my experiments?

A2: The optimal concentration should be empirically determined for each cell line and experimental setup. A dose-response experiment is the most critical first step. This involves treating your control cells with a wide range of this compound concentrations to identify the highest concentration that does not cause significant cell death.

Q3: What are the visible signs of this compound-induced toxicity in my cell culture?

A3: Signs of toxicity can include:

  • Reduced Cell Viability and Proliferation: A noticeable decrease in the number of viable cells compared to vehicle-treated controls.

  • Changes in Cell Morphology: Cells may appear rounded, shrunken, or detached from the culture surface.

  • Increased Apoptosis: Evidence of programmed cell death, which can be confirmed using assays like Annexin V staining or caspase activity assays.

Q4: How should I properly prepare and store this compound to minimize potential issues?

A4: Proper handling is crucial for the stability and efficacy of the compound:

  • Follow Manufacturer's Instructions: Always refer to the datasheet for specific storage and handling recommendations. For this compound, stock solutions should be stored at -80°C for up to 6 months or -20°C for 1 month, protected from light.

  • Use High-Quality Solvents: Use anhydrous, high-purity solvents like DMSO to dissolve the compound.

  • Aliquot Stock Solutions: Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Fresh Dilutions: For each experiment, prepare fresh dilutions of this compound from the stock solution in your cell culture medium.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
High levels of cell death observed even at low concentrations. The concentration of this compound may be too high for your specific cell line.Perform a dose-response curve to determine the IC50 value and a non-toxic working concentration. Start with a broad range of concentrations.
The cell line is particularly sensitive.Consider using a lower concentration for a longer duration of exposure. You could also test a more robust cell line if appropriate for your experimental goals.
Solvent (e.g., DMSO) toxicity.Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically ≤ 0.1%). Run a solvent-only control.
Inconsistent results between experiments. Instability of the this compound stock solution due to improper storage or multiple freeze-thaw cycles.Always use freshly prepared working solutions from single-use aliquots of the stock solution.
Variability in cell density at the time of treatment.Ensure consistent cell seeding density and allow cells to adhere and enter the logarithmic growth phase before adding this compound.
Compound degradation.Prepare fresh stock solutions of this compound for each experiment and avoid long-term storage of diluted solutions.
No observable effect of this compound on the target pathway. The concentration of this compound is too low.If a target is known, confirm the inhibitory activity of your this compound stock by performing an assay to measure the activity of the target or a downstream marker. If there is no effect, consider increasing the concentration of this compound.
The compound is not active.Check the storage conditions and age of the compound. Prepare a fresh stock solution. If possible, test the compound in a cell-free activity assay to confirm its biochemical activity.

Experimental Protocols

Determining the Cytotoxic Profile of this compound using an MTT Assay

This protocol is a standard method for assessing cell viability.

1. Cell Seeding: a. Seed your control cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay. b. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

2. This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM). b. Include a "vehicle control" (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration) and a "no treatment" control. c. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Assay: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. b. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. c. After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals. d. Incubate overnight at 37°C. e. Read the absorbance at 570 nm using a microplate reader.

4. Data Analysis: a. Subtract the absorbance of the blank wells (medium only) from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis prep_stock Prepare this compound Stock Solution serial_dilute Prepare Serial Dilutions of this compound prep_stock->serial_dilute seed_cells Seed Control Cells in 96-well plate treat_cells Treat Cells with This compound & Controls seed_cells->treat_cells serial_dilute->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay read_plate Read Absorbance mtt_assay->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve & Determine IC50 calc_viability->plot_curve

Caption: Experimental workflow for determining the cytotoxic concentration of this compound.

troubleshooting_flowchart decision decision issue issue solution solution start Start Troubleshooting high_death High Cell Death? start->high_death inconsistent_results Inconsistent Results? high_death->inconsistent_results No check_conc Concentration too high? high_death->check_conc Yes check_storage Improper Storage? inconsistent_results->check_storage Yes end_node Problem Resolved inconsistent_results->end_node No dose_response Perform Dose-Response Experiment check_conc->dose_response Yes check_solvent Solvent Toxicity? check_conc->check_solvent No dose_response->end_node solvent_control Run Vehicle Control Lower Solvent % check_solvent->solvent_control Yes sensitive_cells Cell Line Sensitivity? check_solvent->sensitive_cells No solvent_control->end_node optimize_exposure Optimize Exposure Time or Use a More Robust Cell Line sensitive_cells->optimize_exposure Yes sensitive_cells->end_node No optimize_exposure->end_node aliquot_fresh Use Fresh Aliquots Avoid Freeze-Thaw check_storage->aliquot_fresh Yes check_density Variable Cell Density? check_storage->check_density No aliquot_fresh->end_node standardize_seeding Standardize Seeding Protocol check_density->standardize_seeding Yes standardize_seeding->end_node

Caption: A decision-making flowchart for troubleshooting this compound-induced toxicity.

References

Technical Support Center: Improving Regelidine Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Regelidine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the oral bioavailability of this compound in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

A1: this compound is a natural product isolated from the stems of Tripterygium regelii[1]. Like many natural products, this compound is presumed to be a lipophilic molecule with poor aqueous solubility, which is a primary factor that can limit its absorption from the gastrointestinal (GI) tract after oral administration, leading to low or variable bioavailability[2][3].

Q2: What are the primary factors that could be limiting the oral bioavailability of this compound?

A2: The oral bioavailability of this compound is likely influenced by a combination of factors:

  • Physicochemical Properties: Poor aqueous solubility and a slow dissolution rate are the most common barriers for lipophilic drugs[2][3]. For a drug to be absorbed, it must first be dissolved in the GI fluids.

  • Physiological Barriers: The compound must be able to permeate the intestinal membrane to enter the bloodstream. It may also be subject to first-pass metabolism in the gut wall or liver, where it is broken down before reaching systemic circulation. Additionally, it could be removed by efflux transporters (like P-glycoprotein), which actively pump the drug back into the GI tract[2][3][4].

  • Formulation: The composition of the dosing vehicle is critical. An inadequate formulation can fail to maintain this compound in a solubilized state at the site of absorption[2].

Q3: How can the choice of animal model impact the study of this compound's oral bioavailability?

A3: Different animal species have distinct gastrointestinal physiologies, which can significantly alter drug absorption. Key differences include GI tract pH, fluid volume, transit time, and metabolic enzyme profiles[2]. Rodents like mice and rats are commonly used for initial pharmacokinetic (PK) studies due to their well-characterized genetic backgrounds and availability[5]. However, results may not always directly translate to higher species or humans.

Q4: What is a typical starting point for formulating a poorly soluble compound like this compound for an in vivo study?

A4: A common starting point is to create a simple suspension or a co-solvent system. A suspension in an aqueous vehicle with a suspending agent (e.g., 0.5% methylcellulose) is often used. A co-solvent system involves dissolving the compound in a water-miscible organic solvent (like PEG 400 or DMSO) and then diluting it with an aqueous vehicle[6]. These simple formulations help to establish a baseline for bioavailability.

Troubleshooting Guides

This guide addresses common issues encountered during in vivo studies with this compound and provides steps for troubleshooting.

Issue 1: High Variability in Plasma Concentrations Between Animals
  • Possible Cause: Inconsistent Dosing Technique.

    • Troubleshooting Step: Ensure a standardized and consistent oral gavage technique is used for all animals. Verify the dose volume and concentration for each animal. Confirm the correct placement of the gavage needle to avoid accidental administration into the lungs[1][7][8][9][10].

  • Possible Cause: Formulation is not Homogeneous.

    • Troubleshooting Step: If using a suspension, ensure it is uniformly mixed before drawing each dose. High-energy mixing or continuous stirring may be required. Consider performing content uniformity testing on the formulation to ensure consistency[3][6].

  • Possible Cause: Physiological Differences.

    • Troubleshooting Step: Standardize the fasting period for all animals before dosing (e.g., 4-12 hours) to minimize variability in gastric emptying and GI transit time. Ensure consistent access to water. House animals in cages that prevent coprophagy (re-ingestion of feces), which can lead to re-absorption of the compound or its metabolites[6].

Issue 2: Consistently Low or Undetectable Plasma Exposure (Low Cmax and AUC)
  • Possible Cause: Poor Drug Solubility and Dissolution in the GI Tract.

    • Troubleshooting Step: The primary goal is to increase the dissolution rate and maintain a solubilized state at the absorption site. This is the most common reason for poor bioavailability of compounds like this compound. Implement the formulation enhancement strategies outlined in the table below.

  • Possible Cause: Poor Permeability or High Efflux.

    • Troubleshooting Step: This is often an intrinsic property of the molecule. If formulation optimization does not yield sufficient exposure, this compound may be a substrate for efflux transporters like P-glycoprotein. This can be investigated using in vitro models like Caco-2 cells. Co-administration with a known P-glycoprotein inhibitor (e.g., verapamil (B1683045) or piperine) in an in vivo study can help confirm this[2][11].

  • Possible Cause: Extensive First-Pass Metabolism.

    • Troubleshooting Step: If this compound is rapidly metabolized in the liver or gut wall, its concentration in systemic circulation will be low. This can be assessed by comparing the AUC from oral administration to the AUC from intravenous (IV) administration. If the oral bioavailability is low despite good absorption, first-pass metabolism is a likely cause[3].

Data Presentation: Formulation Enhancement Strategies

The following table summarizes various formulation strategies to enhance the oral bioavailability of this compound.

Formulation StrategyDescriptionKey ConsiderationsPotential Improvement in Bioavailability (Hypothetical)
Aqueous Suspension This compound suspended in an aqueous vehicle (e.g., 0.5% methylcellulose (B11928114) in water).Simple to prepare, but relies on in vivo dissolution. A good baseline.Baseline (e.g., 1-5%)
Co-solvent System This compound dissolved in a mixture of a water-miscible organic solvent (e.g., PEG 400, DMSO) and water.The concentration of the co-solvent must be safe and tolerable for the chosen animal species. The drug may precipitate upon dilution in the GI tract.2-5 fold increase
Micronization/Nanosuspension The particle size of this compound is reduced to the micron or nanometer range to increase the surface area for dissolution.Requires specialized equipment (e.g., milling, homogenization). Can significantly improve dissolution rate[12].3-10 fold increase
Lipid-Based Formulations (SEDDS) This compound is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form a fine emulsion in the GI tract.Can significantly improve solubilization and may enhance lymphatic uptake, bypassing first-pass metabolism[13][14].5-20 fold increase
Amorphous Solid Dispersion This compound is dispersed in a polymer matrix in a non-crystalline (amorphous) state, which has higher solubility than the crystalline form.Requires techniques like spray drying or hot-melt extrusion. Physical stability of the amorphous form must be ensured[15].5-25 fold increase

Experimental Protocols

Protocol 1: Preparation of this compound Formulations for Oral Gavage

A. Co-solvent System (e.g., 10% DMSO, 40% PEG 400, 50% Water)

  • Weigh the required amount of this compound.

  • Dissolve this compound in Dimethyl sulfoxide (B87167) (DMSO).

  • Add Polyethylene glycol 400 (PEG 400) and mix thoroughly until the solution is clear.

  • Slowly add water while continuously mixing to obtain the final formulation.

  • Note: Prepare fresh daily. Observe for any precipitation before dosing.

B. Suspension (e.g., in 0.5% Methylcellulose)

  • If necessary, reduce the particle size of this compound using a mortar and pestle.

  • Prepare the vehicle by dissolving 0.5% (w/v) methylcellulose in water. This may require heating or overnight stirring.

  • Add a small amount of the vehicle to the weighed this compound powder to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the drug particles.

  • Gradually add the remaining vehicle to the paste with continuous mixing.

  • Homogenize the suspension using a suitable method (e.g., stirring, vortexing, or using a homogenizer) to ensure a uniform dispersion.

  • Continuously stir the suspension before and during dose administration to maintain homogeneity.

C. Self-Emulsifying Drug Delivery System (SEDDS)

  • Screen various oils (e.g., Capryol 90), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol HP) for their ability to solubilize this compound.

  • Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-solvent that forms a stable emulsion upon dilution with water.

  • Dissolve the required amount of this compound in the selected oil.

  • Add the surfactant and co-solvent and mix until a clear, homogenous solution is formed.

  • Note: The formulation should be a clear isotropic solution that forms a fine emulsion when added to water with gentle agitation.

Protocol 2: Oral Administration (Gavage) in Mice
  • Animal Preparation: Fast the mice for 4-6 hours prior to dosing, with free access to water[6].

  • Dose Calculation: Weigh each mouse to determine the correct dosing volume. The maximum recommended volume is typically 10 mL/kg[10].

  • Restraint: Gently restrain the mouse by scruffing the neck to immobilize the head.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth[7].

    • Gently insert a ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth into the esophagus. The needle should pass easily without resistance[1][8][9].

  • Administration: Administer the formulation slowly to avoid regurgitation.

  • Post-Administration Monitoring: Return the mouse to its cage and monitor for any adverse effects for at least 10-15 minutes[9][10].

Protocol 3: Pharmacokinetic Study in Rats to Determine Oral Bioavailability
  • Animal Model: Use male Sprague-Dawley rats (or another appropriate strain), typically cannulated in the jugular vein for serial blood sampling.

  • Groups:

    • Group 1 (IV): Administer this compound intravenously (e.g., via tail vein or jugular vein cannula) at a low dose (e.g., 1-2 mg/kg) in a suitable solubilizing vehicle.

    • Group 2 (Oral): Administer the test formulation of this compound orally by gavage at a higher dose (e.g., 10-20 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approx. 100-200 µL) at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing into tubes containing an anticoagulant (e.g., EDTA)[5][16].

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until bioanalysis[17].

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS[18][19][20][21][22][23][24].

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) for both oral and IV routes using non-compartmental analysis[5].

    • Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Visualizations

Signaling Pathway

Compounds from the Tripterygium family, from which this compound is derived, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway[25][26].

G cluster_nucleus Inside Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Transcription NFkB->Gene Induces Transcription This compound This compound This compound->IKK Inhibits

Caption: Putative mechanism of this compound via inhibition of the NF-κB pathway.

Experimental Workflow

G start Start: Poorly Bioavailable This compound form_dev Formulation Development (Suspension, Co-solvent, SEDDS, etc.) start->form_dev in_vitro In Vitro Screening (Solubility, Dissolution, Stability) form_dev->in_vitro select Select Lead Formulations in_vitro->select in_vivo In Vivo PK Study in Rodents (Oral vs. IV Administration) select->in_vivo Top 2-3 Formulations analysis Bioanalysis of Plasma Samples (LC-MS/MS) in_vivo->analysis pk_calc Calculate PK Parameters (AUC, Cmax, F%) analysis->pk_calc decision Decision: Bioavailability Acceptable? pk_calc->decision end_good Proceed with Lead Formulation decision->end_good Yes end_bad Refine Formulation or Investigate Metabolism/Efflux decision->end_bad No end_bad->form_dev

Caption: Workflow for improving and assessing this compound's oral bioavailability.

Troubleshooting Logic

G start Start: Low Oral Bioavailability Observed q_variability Is there high inter-animal variability? start->q_variability fix_variability Troubleshoot Dosing & Formulation Homogeneity q_variability->fix_variability Yes q_solubility Is poor solubility the likely cause? q_variability->q_solubility No fix_variability->start improve_formulation Develop Enabling Formulations (e.g., SEDDS, Solid Dispersion) q_solubility->improve_formulation Yes q_permeability Is bioavailability still low despite improved formulation? q_solubility->q_permeability No/Uncertain retest_pk Re-evaluate in vivo PK improve_formulation->retest_pk retest_pk->q_permeability investigate_perm Investigate Permeability & Efflux (e.g., Caco-2 assay, co-dose with P-gp inhibitor) q_permeability->investigate_perm Yes investigate_metabolism Investigate First-Pass Metabolism (Compare Oral vs. IV AUC) q_permeability->investigate_metabolism No end Identify Root Cause investigate_perm->end investigate_metabolism->end

Caption: Troubleshooting decision tree for low oral bioavailability of this compound.

References

Technical Support Center: Regelidine Degradation Kinetics in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific drug named "Regelidine" is not publicly available. The following technical support guide has been constructed using a hypothetical compound named "this compound" to illustrate the principles of drug degradation kinetics and stability studies in a pharmaceutical research context. The data, protocols, and pathways presented are representative examples and should not be considered as factual information for any existing compound.

This guide is intended for researchers, scientists, and drug development professionals to address common issues encountered during the investigation of this compound's degradation kinetics in solution.

Frequently Asked Questions (FAQs)

Q1: What are the typical first steps in investigating the degradation kinetics of this compound?

A1: The initial step is to perform forced degradation studies, also known as stress testing.[1][2][3] This involves subjecting a solution of this compound to harsh conditions such as strong acids, strong bases, oxidizing agents, high temperatures, and photolytic stress to rapidly identify potential degradation products and pathways.[1][4] The knowledge gained from these studies is crucial for the development of a stability-indicating analytical method, which is essential for accurately monitoring the drug's stability over time.

Q2: What is a stability-indicating method and why is it important for this compound?

A2: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API), this compound, in the presence of its degradation products, excipients, and other potential impurities. High-Performance Liquid Chromatography (HPLC) with UV-Vis or mass spectrometry detection is a commonly used technique for this purpose. It is critical to ensure that the analytical method can separate the this compound peak from all potential degradant peaks to avoid overestimation of the drug's stability.

Q3: What are the key factors that can influence the degradation rate of this compound in solution?

A3: Several factors can affect the stability of this compound in solution. These include:

  • pH: The stability of a drug can be highly dependent on the pH of the solution. Acidic or basic conditions can catalyze hydrolysis or other degradation reactions.

  • Temperature: Higher temperatures generally accelerate the rate of chemical reactions, including degradation.

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.

  • Oxidation: The presence of oxygen or oxidizing agents can lead to oxidative degradation.

  • Buffer Species and Ionic Strength: In some cases, components of the buffer system can catalyze degradation, and the ionic strength of the solution can also play a role.

Q4: How do I determine the shelf-life of a this compound solution?

A4: The shelf-life of a this compound solution is determined through long-term stability studies conducted under controlled storage conditions as defined by the International Council for Harmonisation (ICH) guidelines. Samples are stored at specified temperatures and humidity levels, and the concentration of this compound and its degradation products are monitored at predetermined time points. The shelf-life is the time period during which the product is expected to remain within its established specifications for identity, purity, and potency.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Problem: During a stability study of this compound, new, unidentified peaks appear in the HPLC chromatogram.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Degradation of this compound Perform forced degradation studies to see if the same peaks are generated under stress conditions. Use LC-MS to obtain the mass of the unknown peaks to aid in identification.
Excipient Degradation Analyze a placebo sample (containing all formulation components except this compound) under the same stress conditions to determine if the peaks originate from excipient degradation.
Contamination Review sample preparation procedures. Ensure all glassware is clean and that solvents and reagents are of high purity.
Interaction with Container Investigate potential leaching or interaction of this compound with the container closure system.
Issue 2: Poor Mass Balance in Stability Studies

Problem: The sum of the assay value of this compound and the levels of its known degradation products is significantly less than 100%.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Non-Chromophoric Degradants Some degradation products may lack a UV chromophore and are therefore not detected by a UV detector. Use a more universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD).
Formation of Volatiles The degradation pathway may produce volatile compounds that are not detected by HPLC. Consider using techniques like headspace gas chromatography (GC) for analysis.
Precipitation of Degradants Degradation products may be insoluble in the sample diluent and precipitate out of solution. Visually inspect samples for any precipitates and consider using a different solvent.
Inaccurate Response Factors The response factors of the degradation products may be different from that of this compound. If possible, isolate and purify the degradation products to determine their individual response factors.
Issue 3: Inconsistent Kinetic Data

Problem: The degradation kinetics of this compound do not follow a clear first-order or zero-order model, and the data points are highly scattered.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Complex Degradation Pathway The degradation of this compound may involve multiple parallel or consecutive reactions. A more complex kinetic model may be required to fit the data.
pH Shift During Experiment The degradation reaction may produce acidic or basic products that alter the pH of the solution over time, thereby changing the degradation rate. Use a buffer with sufficient capacity to maintain a constant pH.
Oxygen Content Variation If the degradation is oxidative, variations in the dissolved oxygen content between samples can lead to inconsistent results. Consider conducting the experiment under an inert atmosphere (e.g., nitrogen).
Analytical Method Variability High variability in the analytical method can obscure the true kinetic profile. Verify the precision and robustness of your analytical method.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways for this compound.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile (B52724) and water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Heat at 60°C for 24 hours. At specified time points (e.g., 2, 4, 8, 12, and 24 hours), withdraw an aliquot, neutralize with 1 N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. At specified time points (e.g., 30, 60, 90, and 120 minutes), withdraw an aliquot, neutralize with 0.1 N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Store the solid this compound powder in a hot air oven at 105°C for 72 hours. Also, heat a 100 µg/mL solution of this compound at 60°C for 72 hours. Analyze the samples at specified time points.

  • Photolytic Degradation: Expose the solid this compound powder and a 100 µg/mL solution of this compound to UV light (254 nm) and visible light for a specified duration. A control sample should be protected from light.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method, preferably with both UV and MS detection to identify and characterize the degradation products.

Protocol 2: pH-Rate Profile Study of this compound

Objective: To determine the effect of pH on the degradation rate of this compound.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with constant ionic strength covering a pH range from 1 to 12 (e.g., HCl for pH 1-2, acetate (B1210297) for pH 3-5, phosphate (B84403) for pH 6-8, borate (B1201080) for pH 9-10, and NaOH for pH 11-12).

  • Sample Preparation: Prepare solutions of this compound in each buffer at a known concentration (e.g., 100 µg/mL).

  • Incubation: Incubate the solutions at a constant temperature (e.g., 50°C) in a water bath or oven.

  • Sampling and Analysis: At predetermined time intervals, withdraw aliquots from each solution and analyze them using a validated stability-indicating HPLC method to determine the remaining concentration of this compound.

  • Data Analysis: For each pH, plot the natural logarithm of the this compound concentration versus time. If the plot is linear, the degradation follows first-order kinetics, and the apparent rate constant (k_obs) is the negative of the slope.

  • pH-Rate Profile: Plot log(k_obs) versus pH to generate the pH-rate profile, which will indicate the pH of maximum stability.

Quantitative Data Summary

Table 1: Hypothetical Degradation Kinetics of this compound at 50°C

pHApparent First-Order Rate Constant (k_obs) (day⁻¹)Half-life (t₁/₂) (days)
2.00.2313.0
4.00.06910.0
6.00.03520.0
8.00.0927.5
10.00.3472.0

Table 2: Hypothetical Stability Data for this compound Solution (100 µg/mL) at 25°C / 60% RH

Time (Months)Assay (%) of Initial ConcentrationTotal Degradation Products (%)
0100.00.0
398.51.4
697.12.8
995.64.3
1294.25.7

Visualizations

Regelidine_Degradation_Pathway This compound This compound DP1 Degradation Product 1 (Hydrolysis Product) This compound->DP1 Acid/Base Hydrolysis DP2 Degradation Product 2 (Oxidation Product) This compound->DP2 Oxidation (e.g., H₂O₂) DP3 Degradation Product 3 (Photolytic Product) This compound->DP3 Photolysis (UV/Vis Light)

Caption: Hypothetical degradation pathway of this compound.

Stability_Study_Workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis prep Prepare this compound Solution fill Fill into Vials prep->fill storage Store at ICH Conditions (e.g., 25°C/60% RH, 40°C/75% RH) fill->storage sampling Pull Samples at Time Points (0, 3, 6, 9, 12 mo) storage->sampling hplc HPLC Analysis (Assay, Impurities) sampling->hplc data Data Evaluation (Kinetics, Shelf-life) hplc->data

Caption: Experimental workflow for a typical stability study.

Troubleshooting_Tree start Poor Mass Balance (<95%) q1 Are non-chromophoric degradants suspected? start->q1 a1 Use Mass Spec or CAD Detector q1->a1 Yes q2 Is precipitation observed? q1->q2 No a2 Change Sample Diluent q2->a2 Yes q3 Could degradants be volatile? q2->q3 No a3 Use Headspace GC q3->a3 Yes end Re-evaluate Degradation Pathway q3->end No

References

Technical Support Center: Regelidine Application in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Regelidine in various cancer cell lines. Our goal is to help you optimize your experimental protocols and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: this compound is a novel investigational anti-cancer agent. Its primary mechanism of action is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell survival, proliferation, and growth that is often dysregulated in cancer.[1][2] By targeting this pathway, this compound can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[3]

Q2: How do I determine the optimal concentration of this compound for my specific cancer cell line?

A2: The optimal concentration of this compound will vary between different cancer cell lines due to their unique genetic and molecular profiles. It is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cell line of interest.[4] This is typically done using a cell viability assay, such as the MTT or MTS assay.[5] We recommend testing a wide range of concentrations (e.g., from nanomolar to micromolar) to generate a complete dose-response curve.

Q3: What is the recommended incubation time for this compound treatment?

A3: The incubation time can also vary depending on the cell line and the experimental endpoint. For initial IC50 determination, a 48- or 72-hour incubation is a common starting point. However, for mechanistic studies, such as analyzing protein expression changes via Western blot, shorter time points (e.g., 6, 12, 24 hours) may be more appropriate to capture early signaling events. A time-course experiment is recommended to determine the optimal incubation period for your specific research question.

Q4: Can I use this compound in combination with other anti-cancer drugs?

A4: Yes, combination therapy is a common strategy in cancer research. To assess the potential for synergistic, additive, or antagonistic effects, you will need to perform combination index (CI) studies. This involves treating cells with various concentrations of this compound and the other drug, both alone and in combination, and then using software to calculate the CI value.

Q5: How should I prepare and store this compound?

A5: this compound should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. For cell culture experiments, the stock solution should be diluted to the final desired concentration in the cell culture medium immediately before use.

Troubleshooting Guides

Problem 1: High variability in cell viability assay results.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Use a cell counter to accurately determine cell numbers and seed the same number of cells in each well.

  • Possible Cause: Edge effects in the multi-well plate.

    • Solution: To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.

  • Possible Cause: Uneven drug distribution.

    • Solution: After adding the diluted this compound to the wells, gently mix the plate on a shaker or by pipetting up and down carefully to ensure even distribution.

Problem 2: No significant decrease in cell viability even at high concentrations of this compound.

  • Possible Cause: The cell line is resistant to this compound.

    • Solution: Some cancer cell lines may have intrinsic resistance mechanisms. Consider using a different cell line or investigating the molecular basis of resistance. You could also explore combination therapies to overcome resistance.

  • Possible Cause: Insufficient incubation time.

    • Solution: Extend the incubation period (e.g., to 96 hours) to allow more time for the drug to exert its effects.

  • Possible Cause: Inactive this compound.

    • Solution: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution if necessary.

Problem 3: Difficulty detecting changes in protein expression via Western blot.

  • Possible Cause: Suboptimal protein extraction.

    • Solution: Use a suitable lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation. Ensure complete cell lysis by sonication or other appropriate methods.

  • Possible Cause: Incorrect antibody concentration.

    • Solution: Titrate the primary and secondary antibodies to determine the optimal dilution for your specific target and cell line.

  • Possible Cause: The timing of the experiment is not capturing the signaling event.

    • Solution: Perform a time-course experiment to identify the time point at which the protein of interest is maximally affected by this compound treatment.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7Breast Cancer15.28.5
MDA-MB-231Breast Cancer42.825.1
A549Lung Cancer28.916.3
HCT116Colon Cancer9.74.2
U87 MGGlioblastoma55.432.7

Table 2: Example Data from a Cell Cycle Analysis using Flow Cytometry

Cell LineTreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
HCT116Control (DMSO)45.335.119.6
HCT116This compound (10 µM)68.215.416.4

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blotting
  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody specific to your target protein overnight at 4°C. Wash the membrane three times with TBST. Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Flow Cytometry for Cell Cycle Analysis
  • Cell Preparation: After this compound treatment, harvest the cells (including any floating cells) and wash them with cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Incubate at 4°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer.

  • Data Interpretation: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Regelidine_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Apoptosis Apoptosis mTOR->Apoptosis

Caption: Hypothetical signaling pathway for this compound.

Experimental_Workflow start Start: Select Cancer Cell Line dose_response Dose-Response Assay (MTT/MTS) to determine IC50 start->dose_response time_course Time-Course Experiment dose_response->time_course mechanistic_studies Mechanistic Studies time_course->mechanistic_studies western_blot Western Blot (Protein Expression) mechanistic_studies->western_blot flow_cytometry Flow Cytometry (Cell Cycle, Apoptosis) mechanistic_studies->flow_cytometry end End: Data Analysis & Interpretation western_blot->end flow_cytometry->end

Caption: General experimental workflow for this compound.

Troubleshooting_Guide problem Problem: Inconsistent Viability Results cause1 Possible Cause: Inconsistent Cell Seeding? problem->cause1 cause2 Possible Cause: Edge Effects? problem->cause2 cause3 Possible Cause: Uneven Drug Distribution? problem->cause3 solution1 Solution: Use Cell Counter, Ensure Homogenous Suspension cause1->solution1 solution2 Solution: Avoid Outer Wells, Fill with PBS cause2->solution2 solution3 Solution: Mix Plate Gently After Drug Addition cause3->solution3

References

Validation & Comparative

Comparative Cytotoxicity of Regelidine and Related Compounds from Tripterygium Species

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several compounds isolated from Tripterygium species against various cancer cell lines. These values are indicative of the potency of each compound in inhibiting cell growth and viability. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

CompoundCell LineCancer TypeIC50 (µM)Reference
TriptolideHL-60Promyelocytic Leukemia0.0075[1]
TriptolideJurkatT-cell Lymphoma0.0275[1]
TriptolideSMMC-7721Hepatocellular Carcinoma0.032[1]
TriptolideLeukemia CellsLeukemia< 0.1[2][3]
TriptolideAML Blasts (Primary)Acute Myeloid Leukemia< 0.1
BurselignanSMMC-7721Hepatocellular Carcinoma1.4 mg/L
Cangorine KSMMC-7721Hepatocellular Carcinoma0.26 - 9.67
Cangorine KLN-229Glioblastoma0.50 - 7.38
Dimacroregeline CSMMC-7721Hepatocellular Carcinoma0.26 - 9.67
Dimacroregeline CLN-229Glioblastoma0.50 - 7.38
Dimacroregeline DSMMC-7721Hepatocellular Carcinoma0.26 - 9.67
Dimacroregeline DLN-229Glioblastoma0.50 - 7.38

Experimental Protocols

The following is a generalized protocol for the MTT assay, a common colorimetric method used to assess cell viability and cytotoxicity. Specific parameters such as cell seeding density, drug concentration range, and incubation times should be optimized for each cell line and compound being tested.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound (e.g., Regelidine, Triptolide) in a suitable solvent.

    • Add the diluted compounds to the respective wells, ensuring a final volume of 100 µL per well. Include vehicle-treated and untreated control wells.

    • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization of Formazan Crystals:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • The absorbance values are directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Mandatory Visualization

Apoptosis Signaling Pathway

Many cytotoxic compounds isolated from Tripterygium species, such as Triptolide, have been shown to induce apoptosis in cancer cells through the mitochondrial (intrinsic) pathway. This pathway is characterized by the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion Tripterygium_Compound Tripterygium Compound (e.g., Triptolide) Bax Bax (Pro-apoptotic) Tripterygium_Compound->Bax Bcl2 Bcl-2 (Anti-apoptotic) Tripterygium_Compound->Bcl2 Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Bcl2->Cytochrome_c Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activation Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis Cytotoxicity_Workflow start Start cell_culture 1. Plate Cancer Cells in 96-well Plate start->cell_culture treatment 2. Treat with Test Compound cell_culture->treatment incubation 3. Incubate for 24-72 hours treatment->incubation mtt_addition 4. Add MTT Reagent incubation->mtt_addition formazan_formation 5. Incubate for 2-4 hours (Formazan Formation) mtt_addition->formazan_formation solubilization 6. Add Solubilization Solution formazan_formation->solubilization read_absorbance 7. Measure Absorbance (570 nm) solubilization->read_absorbance data_analysis 8. Analyze Data (Calculate IC50) read_absorbance->data_analysis end End data_analysis->end

References

A Comparative Analysis of Regelidine and Other Bioactive Sesquiterpenes from Tripterygium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Tripterygium, a cornerstone of traditional Chinese medicine, is a rich reservoir of complex and biologically active terpenoids. Among these, sesquiterpene pyridine (B92270) alkaloids have garnered significant attention for their potent immunosuppressive and anti-inflammatory properties. This guide provides a comparative analysis of Regelidine and other notable Tripterygium sesquiterpenes, supported by experimental data to aid in research and development endeavors.

Overview of Tripterygium Sesquiterpenes

Sesquiterpenes from Tripterygium wilfordii and Tripterygium regelii are broadly classified into nitrogen-containing (sesquiterpene pyridine alkaloids) and nitrogen-free sesquiterpenoids.[1] The sesquiterpene pyridine alkaloids, in particular, are characterized by a polyoxygenated dihydro-β-agarofuran sesquiterpenoid core linked to a pyridine dicarboxylic acid moiety, forming a macrocyclic structure.[2][3] These compounds exhibit a wide range of biological activities, including anti-inflammatory, immunosuppressive, and antitumor effects.[1][4] Their mechanism of action is often attributed to the inhibition of key inflammatory pathways, most notably the nuclear factor-kappa B (NF-κB) signaling cascade.

Comparative Biological Activity

The primary measure of the anti-inflammatory and immunosuppressive potential of these compounds is their ability to inhibit the NF-κB pathway and the production of pro-inflammatory mediators like nitric oxide (NO). The following tables summarize the available quantitative data for this compound and other prominent Tripterygium sesquiterpenes.

Inhibition of NF-κB Signaling

The inhibitory concentration (IC₅₀) values for the inhibition of the NF-κB pathway, typically measured using a luciferase reporter gene assay in HEK293 cells stimulated with lipopolysaccharide (LPS), are presented below. Lower IC₅₀ values indicate greater potency.

CompoundIC₅₀ (µM)Cell LineReference
This compound Data not available--
Wilfordatine E8.75HEK293/NF-κB-Luc
Tripfordine A0.74HEK293/NF-κB-Luc
Wilforine15.66HEK293/NF-κB-Luc
Wilfordatine L analog (Compound 4)1.64HEK293/NF-κB-Luc
Wilfordatine N analog (Compound 6)9.05HEK293/NF-κB-Luc
Triptolide (Diterpene)Potent InhibitorVarious

Note: Data for this compound's direct inhibitory effect on the NF-κB pathway was not available in the reviewed literature. Triptolide, a diterpene from the same plant, is included for reference as a well-studied NF-κB inhibitor.

Inhibition of Nitric Oxide Production

The IC₅₀ values for the inhibition of nitric oxide (NO) production in LPS-stimulated murine macrophage RAW264.7 cells are summarized below. This assay is a common indicator of anti-inflammatory activity.

CompoundIC₅₀ (µM)Cell LineReference
This compound Data not available--
Tripterygiumine S23.80 ± 4.38RAW264.7
9′-O-acetyl-7-deacetoxy-7-oxowilfortrine2.59 ± 3.59RAW264.7

Note: Specific IC₅₀ values for this compound in NO production assays were not found in the reviewed literature.

Experimental Protocols

NF-κB Luciferase Reporter Gene Assay

This assay is a widely used method to quantify the activation or inhibition of the NF-κB signaling pathway.

Principle: HEK293 cells are stably transfected with a plasmid containing a luciferase reporter gene under the control of NF-κB response elements. When the NF-κB pathway is activated (e.g., by LPS), transcription factors bind to these elements, driving the expression of luciferase. The resulting luminescence is measured and is proportional to NF-κB activity. Inhibitors of the pathway will reduce luminescence.

Detailed Methodology:

  • Cell Culture: HEK293 cells stably expressing the NF-κB-luciferase reporter construct are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seeding: Cells are seeded into 96-well white, clear-bottom plates at a density of approximately 3 x 10⁴ cells per well and incubated overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, other sesquiterpenes). Cells are pre-incubated with the compounds for 1-2 hours.

  • Stimulation: Cells are then stimulated with an NF-κB activator, typically LPS (1 µg/mL) or TNF-α (10 ng/mL), and incubated for 5-6 hours.

  • Lysis and Luminescence Measurement: The cells are lysed, and a luciferase substrate is added. The luminescence is measured using a luminometer.

  • Data Analysis: The inhibitory activity is calculated as the percentage decrease in luminescence in treated cells compared to stimulated, untreated cells. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Nitric Oxide Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Principle: The Griess assay is a colorimetric assay that detects the presence of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO. In the presence of the Griess reagent, nitrite forms a purple azo dye, and the absorbance of this solution is measured spectrophotometrically.

Detailed Methodology:

  • Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10⁵ cells/mL and allowed to adhere overnight.

  • Treatment and Stimulation: The cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

  • Absorbance Measurement: The mixture is incubated at room temperature for 10-15 minutes, and the absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to LPS-stimulated, untreated cells. The IC₅₀ value is then determined.

Signaling Pathways and Mechanisms

The primary mechanism of action for the anti-inflammatory and immunosuppressive effects of Tripterygium sesquiterpenes is the inhibition of the NF-κB signaling pathway.

NF-κB Signaling Pathway

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p50/p65) NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB->NFkB_IkB NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to DNA DNA NFkB_active->DNA Binds to Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) DNA->Genes Induces Transcription Tripterygium Tripterygium Sesquiterpenes Tripterygium->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and the inhibitory action of Tripterygium sesquiterpenes.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, activate the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation leads to the ubiquitination and subsequent proteasomal degradation of IκBα, releasing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines. Tripterygium sesquiterpenes are thought to exert their anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.

Experimental Workflow for Comparative Analysis

Experimental_Workflow Start Start: Select Tripterygium Sesquiterpenes Cell_Culture Cell Culture (HEK293 & RAW264.7) Start->Cell_Culture NFkB_Assay NF-κB Luciferase Assay Cell_Culture->NFkB_Assay NO_Assay Nitric Oxide (Griess) Assay Cell_Culture->NO_Assay Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Data_Analysis Data Analysis (IC50 Determination) NFkB_Assay->Data_Analysis NO_Assay->Data_Analysis Cytotoxicity->Data_Analysis Comparison Comparative Analysis of Potency and Toxicity Data_Analysis->Comparison End End: Identify Lead Compounds Comparison->End

Caption: A typical experimental workflow for the comparative evaluation of Tripterygium sesquiterpenes.

Conclusion

The sesquiterpene pyridine alkaloids from Tripterygium species represent a promising class of natural products with potent anti-inflammatory and immunosuppressive activities. While direct comparative data for this compound is currently limited, the available information on related compounds highlights the therapeutic potential of this structural class. The primary mechanism of action involves the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response. Further research, including head-to-head comparative studies following standardized protocols, is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this compound and other Tripterygium sesquiterpenes. This will be crucial for the identification and development of novel drug candidates for the treatment of inflammatory and autoimmune diseases.

References

Comparative Efficacy of Borrelidin in Breast vs. Lung Cancer Cells: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Borrelidin, a potent anti-cancer agent, in breast and lung cancer cell lines. While direct comparative studies are limited, this document synthesizes available preclinical data to offer insights into its differential effects and underlying mechanisms of action.

Executive Summary

Borrelidin, a macrolide antibiotic, has demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell types. In highly metastatic breast cancer cell lines, such as MDA-MB-231 and MDA-MB-435, Borrelidin exhibits high sensitivity at low nanomolar concentrations.[1] The primary mechanism of action involves the inhibition of threonyl-tRNA synthetase (ThrRS), leading to the induction of apoptosis and cell cycle arrest. Sensitivity to Borrelidin in breast cancer cells has been linked to the expression levels of the anti-apoptotic protein Bcl-2, with higher expression correlating with reduced sensitivity.[1]

Data on the efficacy of Borrelidin in lung cancer cell lines is less direct. However, a derivative, Borrelidin D, has shown cytotoxic effects against the A549 non-small cell lung cancer cell line with a reported half-maximal inhibitory concentration (IC50) of 8.7 μM.[2] The parent Borrelidin compound is noted to be the most potent among its derivatives, suggesting it may have a lower IC50 in lung cancer cells.[2] The mechanisms of action in lung cancer are presumed to be similar to those observed in other cancer types, involving apoptosis induction and cell cycle disruption.

Quantitative Data Summary

The following table summarizes the available quantitative data on the efficacy of Borrelidin and its derivative in breast and lung cancer cell lines.

Cancer TypeCell Line(s)CompoundEfficacy MetricValueReference
Breast CancerMDA-MB-231, MDA-MB-435BorrelidinSensitivityLow Nanomolar[1]
Lung CancerA549Borrelidin DIC508.7 μM

Note: The IC50 value for lung cancer is for the derivative Borrelidin D. The parent Borrelidin is expected to be more potent.

Mechanism of Action: A Comparative Overview

Borrelidin's primary molecular target is the enzyme threonyl-tRNA synthetase (ThrRS), which is crucial for protein synthesis. By inhibiting ThrRS, Borrelidin triggers a cascade of cellular events leading to cancer cell death.

Signaling Pathways

The inhibition of ThrRS by Borrelidin leads to an accumulation of uncharged tRNAs, which activates the GCN2 kinase stress response pathway. This, in turn, induces the expression of the pro-apoptotic protein CHOP, ultimately leading to apoptosis. Additionally, Borrelidin has been shown to activate caspases, key executioners of apoptosis.

Borrelidin Borrelidin ThrRS Threonyl-tRNA Synthetase (ThrRS) Borrelidin->ThrRS Inhibits Caspases Caspase Activation Borrelidin->Caspases Uncharged_tRNA Uncharged tRNA Accumulation GCN2 GCN2 Kinase Activation Uncharged_tRNA->GCN2 CHOP CHOP Induction GCN2->CHOP Apoptosis Apoptosis CHOP->Apoptosis Caspases->Apoptosis

Borrelidin's primary mechanism of action.

In both breast and lung cancer cells, this pathway is believed to be a key driver of Borrelidin's anti-tumor activity. However, the sensitivity of each cancer type to this mechanism may vary depending on their intrinsic cellular characteristics, such as their reliance on specific survival pathways. For instance, breast cancer cells with high levels of the anti-apoptotic protein Bcl-2 show reduced sensitivity to Borrelidin, suggesting that the balance between pro- and anti-apoptotic proteins is a critical determinant of efficacy.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Borrelidin on cancer cells.

Workflow:

cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay Seed Seed cells in 96-well plate Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with Borrelidin (various concentrations) Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate (4h) Add_MTT->Incubate3 Add_Solubilizer Add solubilization buffer Incubate3->Add_Solubilizer Measure Measure absorbance (570 nm) Add_Solubilizer->Measure

Workflow for MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate breast (e.g., MDA-MB-231) or lung (e.g., A549) cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Borrelidin and a vehicle control.

  • Incubation: Incubate the treated cells for a further 24 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following Borrelidin treatment.

Workflow:

cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis Treat Treat cells with Borrelidin Harvest Harvest and wash cells Treat->Harvest Resuspend Resuspend in Annexin V binding buffer Harvest->Resuspend Add_Stains Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Add_Stains Incubate Incubate in the dark (15 min) Add_Stains->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

Workflow for Annexin V/PI apoptosis assay.

Methodology:

  • Cell Treatment: Treat cells with the desired concentrations of Borrelidin for the specified time.

  • Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the effect of Borrelidin on the cell cycle distribution of cancer cells.

Workflow:

cluster_0 Cell Preparation cluster_1 Fixation & Staining cluster_2 Analysis Treat Treat cells with Borrelidin Harvest Harvest and wash cells Treat->Harvest Fix Fix cells in cold 70% ethanol Harvest->Fix Wash Wash with PBS Fix->Wash Stain Stain with Propidium Iodide (PI) and RNase A Wash->Stain Analyze Analyze by flow cytometry Stain->Analyze

Workflow for cell cycle analysis.

Methodology:

  • Cell Treatment: Treat cells with Borrelidin for the desired duration.

  • Harvesting: Harvest and wash the cells with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Conclusion

Borrelidin demonstrates potent anti-cancer activity in both breast and lung cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. While highly metastatic breast cancer cells show sensitivity in the low nanomolar range, the efficacy in lung cancer cells, based on data from a derivative, appears to be in the low micromolar range. This suggests a potential differential sensitivity between the two cancer types. Further research is warranted to directly compare the efficacy of the parent Borrelidin compound in a panel of breast and lung cancer cell lines to elucidate the specific molecular determinants of sensitivity and resistance. The experimental protocols and workflows provided in this guide offer a standardized approach for conducting such comparative studies.

References

Unable to Fulfill Request for Regelidine Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the compound "Regelidine" has yielded no specific results, preventing the creation of the requested comparative analysis guide.

Initial research efforts to gather statistical data and experimental protocols for a product named "this compound" have been unsuccessful. The search did not identify any registered drug, research compound, or clinical trial associated with this name. Consequently, the core requirements of the request, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled at this time.

While the search for "this compound" was inconclusive, extensive information was found on the broader class of drugs to which it might belong, namely Monoamine Oxidase B (MAO-B) inhibitors. These drugs are primarily used in the management of Parkinson's disease.[1][2] Well-documented MAO-B inhibitors include Selegiline, Rasagiline, and Safinamide.[3][4]

For these established MAO-B inhibitors, a wealth of comparative data is available from numerous clinical trials.[5] This data typically includes:

  • Inhibitory Potency (IC50): A measure of drug potency, with lower values indicating higher potency.

  • Selectivity Index (SI): The ratio of IC50 for MAO-A to MAO-B, with higher values indicating greater selectivity for MAO-B.

  • Clinical Efficacy: Often measured by changes in the Unified Parkinson's Disease Rating Scale (UPDRS) scores.

  • Safety and Tolerability: Including the incidence and nature of adverse events.

Experimental Protocols for MAO-B Inhibitor Comparison

Standardized experimental protocols are employed to ensure the comparability of data across different MAO-B inhibitors. A common in vitro method is the enzyme inhibition assay.

Generalized In Vitro MAO-B Inhibition Assay Protocol:

  • Preparation: Human recombinant MAO-A and MAO-B enzymes are prepared in a suitable buffer. The test compounds and a reference inhibitor are dissolved, typically in DMSO.

  • Enzyme and Compound Interaction: The MAO-B enzyme is pre-incubated with various concentrations of the test compound or a vehicle control.

  • Reaction Initiation: An enzyme-specific substrate, such as kynuramine, is added to initiate the enzymatic reaction.

  • Detection: The product of the enzymatic reaction is quantified, often by measuring fluorescence.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.

Below is a conceptual workflow for such an assay, which would be applicable if "this compound" were an MAO-B inhibitor.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare MAO-B Enzyme Solution pre_incubation Pre-incubate Enzyme with Compound prep_enzyme->pre_incubation prep_compound Prepare Serial Dilutions of Test Compound prep_compound->pre_incubation reaction_init Initiate Reaction with Substrate pre_incubation->reaction_init incubation Incubate at 37°C reaction_init->incubation reaction_term Terminate Reaction incubation->reaction_term detection Measure Product Formation (Fluorescence) reaction_term->detection calc_inhibition Calculate % Inhibition detection->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

In Vitro MAO-B Inhibition Assay Workflow

Similarly, the mechanism of action for MAO-B inhibitors involves blocking the degradation of dopamine, thereby increasing its availability in the brain. This signaling pathway is a key area of investigation for drugs targeting Parkinson's disease.

Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Degradation Synaptic_Vesicle Synaptic Vesicle Dopamine->Synaptic_Vesicle Reuptake Dopamine_Receptor Postsynaptic Dopamine Receptor Dopamine->Dopamine_Receptor Binding DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC This compound MAO-B Inhibitor (e.g., this compound) This compound->MAOB Inhibition Synaptic_Vesicle->Dopamine Release Neuronal_Signal Enhanced Neuronal Signaling Dopamine_Receptor->Neuronal_Signal

MAO-B Inhibition and Dopamine Signaling

Without specific data on "this compound," it is impossible to proceed with a direct comparative analysis. Should information on this compound become available, a comprehensive guide could be developed following the outlined principles of data presentation and experimental methodology.

References

A Comparative Guide to the Mechanisms of Action: Regelidine vs. Triptolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known mechanisms of action for Regelidine and Triptolide. While extensive research has elucidated the multifaceted activities of Triptolide, a potent diterpenoid triepoxide, information on this compound, a dihydro-β-agarofuran sesquiterpenoid polyester (B1180765), is significantly more limited. This comparison, therefore, draws upon the available data for Triptolide and the broader class of compounds to which this compound belongs, highlighting the current state of knowledge and identifying areas for future investigation.

Overview and Chemical Structures

Triptolide , isolated from the "Thunder God Vine" (Tripterygium wilfordii), has garnered substantial interest for its potent anti-inflammatory, immunosuppressive, and anti-cancer properties.[1] Its complex chemical structure, featuring three epoxide rings, is central to its biological activity.

This compound is a natural product isolated from the stems of Tripterygium regelii.[2] It belongs to the class of dihydro-β-agarofuran sesquiterpenoid polyesters. Currently, specific data on the mechanism of action of this compound itself is scarce in publicly available literature. Therefore, this guide will infer its potential activities based on studies of other compounds in the same chemical class.

Mechanism of Action: A Tale of Two Molecules

The mechanisms of action for Triptolide are numerous and well-documented, targeting fundamental cellular processes. In contrast, the specific molecular targets and signaling pathways modulated by this compound remain largely uncharacterized.

Triptolide: A Multi-Targeted Transcription Inhibitor

Triptolide exerts its pleiotropic effects primarily through the covalent inhibition of the XPB subunit of the general transcription factor TFIIH.[1] This interaction inhibits the ATPase activity of XPB, leading to a global suppression of RNA polymerase II (Pol II)-mediated transcription.[3][4][5] This transcriptional inhibition is a key driver of its potent anti-proliferative and pro-apoptotic effects.[3][6]

Key Signaling Pathways Modulated by Triptolide:

  • NF-κB Signaling: Triptolide is a potent inhibitor of the NF-κB pathway, a central regulator of inflammation and cell survival.[1][7][8][9][10][11] It can block the degradation of IκBα and the subsequent nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and other target genes.[9]

  • MAPK Signaling: Triptolide has been shown to modulate various MAPK pathways, including JNK, ERK, and p38, which are involved in cellular stress responses, proliferation, and apoptosis.[11]

  • JAK/STAT Signaling: The JAK/STAT pathway, crucial for cytokine signaling, is another target of Triptolide. Its inhibitory effects on this pathway contribute to its immunosuppressive properties.

  • PI3K/Akt/mTOR Signaling: This critical pathway for cell growth, proliferation, and survival is also downregulated by Triptolide, contributing to its anti-cancer activity.[6]

  • Heat Shock Response: Triptolide can inhibit the expression of heat shock proteins (HSPs), which are often overexpressed in cancer cells and contribute to their survival.

Triptolide_Mechanism cluster_transcription Transcription Inhibition cluster_signaling Signaling Pathway Modulation cluster_cellular_effects Cellular Effects Triptolide Triptolide XPB XPB (TFIIH) Triptolide->XPB Inhibits ATPase activity NFkB NF-κB Pathway Triptolide->NFkB Inhibits MAPK MAPK Pathway Triptolide->MAPK Modulates JAK_STAT JAK/STAT Pathway Triptolide->JAK_STAT Inhibits PI3K_Akt PI3K/Akt Pathway Triptolide->PI3K_Akt Inhibits Apoptosis Apoptosis Triptolide->Apoptosis Induces RNAPII RNA Polymerase II XPB->RNAPII Inhibits transcription Proliferation Cell Proliferation RNAPII->Proliferation Decreases Inflammation Inflammation NFkB->Inflammation Decreases MAPK->Proliferation Decreases PI3K_Akt->Proliferation Decreases

This compound: An Enigma with Potential

As previously mentioned, the mechanism of action for this compound has not been specifically elucidated. However, based on the activities of other dihydro-β-agarofuran sesquiterpenoid polyesters, we can hypothesize its potential biological effects. This class of compounds has been reported to exhibit a range of activities, including:

  • Cytotoxic Activity: Several dihydro-β-agarofuran sesquiterpenoids have demonstrated cytotoxicity against various cancer cell lines.

  • Anti-inflammatory Activity: Inhibition of nitric oxide (NO) production in macrophages is a reported activity for some compounds in this class.

  • Anti-HIV Activity: Some dihydro-β-agarofuran sesquiterpenoids have been investigated for their potential to inhibit the human immunodeficiency virus.

The underlying mechanisms for these activities are likely diverse and may involve modulation of inflammatory pathways and induction of apoptosis, although specific molecular targets are generally not well-defined.

Regelidine_Hypothetical_Mechanism cluster_potential_targets Potential (Hypothesized) Mechanisms cluster_observed_activities Observed Biological Activities (of related compounds) This compound This compound (dihydro-β-agarofuran sesquiterpenoid polyester) Unknown_Targets Unknown Molecular Targets This compound->Unknown_Targets Interacts with Cytotoxicity Cytotoxicity Unknown_Targets->Cytotoxicity Leads to Anti_inflammatory Anti-inflammatory Unknown_Targets->Anti_inflammatory Leads to Anti_HIV Anti-HIV Unknown_Targets->Anti_HIV Leads to

Quantitative Data Comparison

Due to the lack of specific experimental data for this compound, a direct quantitative comparison with Triptolide is not feasible. The following tables summarize the available quantitative data for Triptolide and provide a reference point from studies on other dihydro-β-agarofuran sesquiterpenoid polyesters, which may offer a preliminary and indirect glimpse into the potential potency of this compound.

Table 1: Cytotoxicity Data (IC50 values)

CompoundCell LineIC50Reference
Triptolide 60 cancer cell lines (average)12 nM[3]
A549 (NSCLC)140.3 nM[12]
H1395 (NSCLC)143.2 nM[12]
HT-3 (cervical cancer)26.77 nM[13]
U14 (cervical cancer)38.18 nM[13]
Leukemia cell lines (average)< 15 nM (48h)[14]
Dihydro-β-agarofuran Sesquiterpenoid Polyesters (Examples)
Compound 5 (from Parnassia wightiana)HL-6011.8 µM
Compound 6 (from Parnassia wightiana)SMMC-772115.4 µM
Compound 7 (from Parnassia wightiana)A54920.1 µM

Table 2: Anti-inflammatory Activity Data

CompoundAssayIC50 / EffectReference
Triptolide Inhibition of RNA polymerase II200 nM[3]
Inhibition of RNA synthesis (HeLa cells)62 nM[3]
Inhibition of caerulein-induced NF-κB activationSignificant at 100 nM[7]
Dihydro-β-agarofuran Sesquiterpenoid Polyesters (Examples)
Angulatinpip IINO production in RAW264.7 macrophages8.93 µM
1α,2α,8β,15-tetraacetoxy-9α-benzoyloxyl-15-nicotinoyloxy-β-dihydroagarofuranNO production in RAW 264.7 macrophages17.30 µM
Angulateoid BNO production in RAW 264.7 macrophages20.79 µM

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of common protocols used to investigate the mechanisms of Triptolide. Due to the absence of specific studies on this compound, no protocols are available for this compound.

Triptolide Experimental Protocols

a) Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration of Triptolide that inhibits cell viability by 50% (IC50).

  • Methodology:

    • Seed cells (e.g., A549, H1395) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of Triptolide (e.g., 0, 50, 100, 150, 200 nM) for a specified period (e.g., 24 hours).[12]

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • Solubilize the formazan crystals with a solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value from the dose-response curve.

b) NF-κB Activity Assay (Luciferase Reporter Assay)

  • Objective: To measure the effect of Triptolide on NF-κB transcriptional activity.

  • Methodology:

    • Transfect cells with a luciferase reporter plasmid containing NF-κB binding sites in its promoter.

    • Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization.

    • Treat the cells with an NF-κB activator (e.g., TNF-α or LPS) in the presence or absence of Triptolide.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Normalize the NF-κB luciferase activity to the control luciferase activity.

c) RNA Polymerase II Transcription Inhibition Assay (In Vitro Transcription Assay)

  • Objective: To directly assess the inhibitory effect of Triptolide on RNA Polymerase II activity.

  • Methodology:

    • Prepare nuclear extracts containing active RNA Polymerase II from a suitable cell line.

    • Set up an in vitro transcription reaction containing a DNA template with a Pol II promoter, ribonucleotides (including a radiolabeled one, e.g., [α-³²P]UTP), and the nuclear extract.

    • Add varying concentrations of Triptolide to the reaction mixtures.

    • Incubate the reactions to allow for transcription to occur.

    • Isolate the newly synthesized RNA transcripts by precipitation or gel electrophoresis.

    • Quantify the amount of radiolabeled RNA to determine the level of transcription inhibition.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_nfkb NF-κB Activity Assay cluster_rnapii RNA Pol II Inhibition Assay C1 Seed Cells C2 Treat with Triptolide C1->C2 C3 Add MTT C2->C3 C4 Measure Absorbance C3->C4 C5 Calculate IC50 C4->C5 N1 Transfect with Reporter Plasmid N2 Treat with Activator +/- Triptolide N1->N2 N3 Measure Luciferase Activity N2->N3 R1 Prepare Nuclear Extract R2 In Vitro Transcription Reaction R1->R2 R3 Add Triptolide R2->R3 R4 Quantify RNA Synthesis R3->R4

Conclusion

Triptolide is a well-characterized natural product with a potent and multi-pronged mechanism of action, primarily centered on the inhibition of transcription. This leads to the modulation of numerous critical signaling pathways, resulting in its observed anti-inflammatory, immunosuppressive, and anti-cancer effects.

In stark contrast, the scientific literature on this compound is nascent. While its classification as a dihydro-β-agarofuran sesquiterpenoid polyester suggests potential cytotoxic and anti-inflammatory activities, a detailed understanding of its mechanism of action is currently lacking. The absence of specific molecular targets, affected signaling pathways, and quantitative experimental data for this compound makes a direct and comprehensive comparison with Triptolide impossible at this time.

This guide underscores the significant need for further research into the pharmacological properties of this compound. Elucidating its mechanism of action will be crucial to determine if it holds similar therapeutic promise to Triptolide and to identify its potential as a novel therapeutic agent. Researchers are encouraged to undertake studies to identify the molecular targets of this compound and to quantify its biological activities in various in vitro and in vivo models. Such investigations will be instrumental in bridging the knowledge gap and unlocking the potential of this natural product.

References

Cross-validation of (5z)-7-oxozeaenol's Effect on Synovial Fibroblasts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical drug (5z)-7-oxozeaenol (5ZO) and the approved Janus kinase (JAK) inhibitor, Tofacitinib, on the activation of synovial fibroblasts (SFs). Synovial fibroblasts are key drivers of inflammation and joint damage in rheumatoid arthritis (RA).[1] Understanding the differential effects of these compounds on SFs is crucial for the development of targeted RA therapies.

Comparative Efficacy on Synovial Fibroblast Activation

The following table summarizes the inhibitory effects of (5z)-7-oxozeaenol and Tofacitinib on cytokine secretion by synovial fibroblasts stimulated with various inflammatory mediators. Data is presented as the percentage of inhibition relative to the stimulated control.

Cytokine Secretion Inhibition(5z)-7-oxozeaenol (5ZO)TofacitinibActivating Ligand
IL-6 More effectiveLess effectiveTNFα, IL-1α, Poly(I:C)
CXCL1 (GROα) More effectiveLess effectiveTNFα, IL-1α, Poly(I:C)
CCL2 (MCP-1) More effectiveLess effectiveTNFα, IL-1α, Poly(I:C)
MMP-1 Potentiation with TNFαPartial InhibitionIL-1α, TNFα
FGF-2 Potentiation with TNFαNo significant effectTNFα

Data synthesized from studies profiling drug effects on synovial fibroblast activation.[2][3] It is noteworthy that while 5ZO is broadly more effective at blocking induced cytokine secretion across multiple activators, it can potentiate the secretion of FGF-2 and MMP-1 in the presence of TNFα.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Isolation and Culture of Human Synovial Fibroblasts

This protocol outlines the steps for isolating and culturing primary human synovial fibroblasts from synovial tissue.

  • Tissue Source: Synovial tissue is obtained from joint replacement surgery, synovectomy, or synovial biopsy.[4]

  • Digestion: The tissue is minced and digested with an enzymatic solution, typically containing collagenase, to release the cells.

  • Cell Culture: Adherent cells, which consist mainly of synovial fibroblasts and macrophages, are cultured in Synoviocyte Growth Medium.

  • Purification: Macrophages are often removed after several passages as fibroblasts are more proliferative in culture. Purity can be assessed by flow cytometry using markers such as CD90, vimentin, and CD54.

Synovial Fibroblast Activation and Drug Treatment

This protocol describes the stimulation of synovial fibroblasts and their treatment with inhibitory compounds.

  • Cell Seeding: Synovial fibroblasts are seeded in multi-well plates and allowed to adhere and become quiescent.

  • Activation: Cells are then treated with inflammatory cytokines such as TNFα or IL-1α, or a TLR3 agonist like Poly(I:C) to induce an activated phenotype characterized by the secretion of pro-inflammatory cytokines and matrix metalloproteinases.

  • Drug Treatment: The cells are concurrently treated with various concentrations of the test compounds (e.g., (5z)-7-oxozeaenol or Tofacitinib) or a vehicle control.

Cytokine Secretion Profiling

This protocol details the quantification of secreted cytokines from cultured synovial fibroblasts.

  • Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.

  • Multiplex Immunoassay: A multiplex bead-based immunoassay (e.g., Luminex) is used to simultaneously measure the concentration of multiple cytokines and chemokines in the supernatant.

  • Data Analysis: The concentrations of secreted factors in the drug-treated groups are compared to the vehicle-treated control to determine the inhibitory effect of the compounds.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways in synovial fibroblast activation and the experimental workflow for drug validation.

experimental_workflow cluster_tissue Tissue Processing cluster_culture Cell Culture cluster_experiment Experiment cluster_analysis Analysis tissue Synovial Tissue digestion Enzymatic Digestion tissue->digestion culture Primary SF Culture digestion->culture purification Purification & Expansion culture->purification activation SF Activation (TNFα, IL-1α) purification->activation treatment Drug Treatment (5ZO, Tofacitinib) activation->treatment supernatant Supernatant Collection treatment->supernatant cytokine Cytokine Profiling supernatant->cytokine data Data Analysis cytokine->data

Caption: Experimental workflow for cross-validating drug effects on synovial fibroblasts.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Output tnfr TNFR tak1 TAK1 tnfr->tak1 TNFα il1r IL-1R jak JAK il1r->jak via other receptors il1r->tak1 IL-1α stat STAT jak->stat nfkb NF-κB tak1->nfkb mapk MAPK tak1->mapk transcription Gene Transcription nfkb->transcription mapk->transcription stat->transcription cytokines Pro-inflammatory Cytokines (IL-6, CXCL1, CCL2) transcription->cytokines mmps MMPs transcription->mmps tofacitinib Tofacitinib tofacitinib->jak fiveZO (5z)-7-oxozeaenol fiveZO->tak1

Caption: Simplified signaling pathways in synovial fibroblast activation and drug targets.

References

Comparative Analysis of Bioactive Compounds: Pristimerin vs. Triptolide and Celastrol

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Regelidine: Initial literature searches did not yield sufficient public data on the bioactivity, mechanism of action, or quantitative experimental data for this compound, a natural product isolated from Tripterygium regelii. Consequently, a direct comparative analysis between this compound and Pristimerin is not feasible at this time. This guide therefore presents a comparative analysis of Pristimerin alongside two other well-researched, potent bioactive compounds derived from the Tripterygium genus: Triptolide and Celastrol. Both Triptolide and Celastrol have extensive research documenting their significant anti-inflammatory and anti-cancer properties, making them relevant alternatives for this comparative guide.

This guide provides a detailed comparison of the bioactivities of Pristimerin, Triptolide, and Celastrol, with a focus on their anti-cancer and anti-inflammatory effects. The information is intended for researchers, scientists, and drug development professionals.

Overview of Compounds

Pristimerin is a naturally occurring quinonemethide triterpenoid (B12794562) found in plants of the Celastraceae and Hippocrateaceae families. It is known for a wide range of biological activities, including anti-cancer, anti-inflammatory, antioxidant, and antimicrobial effects.

Triptolide is a diterpenoid triepoxide isolated from Tripterygium wilfordii (Thunder God Vine). It is a potent anti-inflammatory and immunosuppressive agent, and has demonstrated significant anti-cancer activity. Its clinical use has been limited by its toxicity.

Celastrol , also derived from the Thunder God Vine, is a pentacyclic triterpenoid. Like Pristimerin and Triptolide, it exhibits strong anti-inflammatory and anti-cancer properties, and has also been investigated for its potential in treating obesity and metabolic diseases.

Quantitative Bioactivity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for Pristimerin, Triptolide, and Celastrol in various cancer cell lines and inflammatory models. These values indicate the concentration of a compound required to inhibit a biological process by 50%.

Anti-Cancer Activity (IC50 Values)
Compound Cancer Cell Line Cell Type IC50 (µM) Citation(s)
Pristimerin HCT-116Colorectal Carcinoma1.11 (72h)[1]
PANC-1Pancreatic Cancer0.97 (48h), 0.26 (72h)[2]
BxPC-3Pancreatic Cancer0.66 (48h), 0.19 (72h)[2]
HT1080Fibrosarcoma0.16 (24h), 0.13 (48h)[3]
Triptolide A549/TaxRTaxol-Resistant Lung Adenocarcinoma0.0156[4]
MV-4-11, KG-1, THP-1, HL-60Leukemia< 0.03 (24h), < 0.015 (48h)
Capan-1, Capan-2, SNU-213Pancreatic Cancer0.01, 0.02, 0.0096[5]
AsPC-1, PANC-1Pancreatic Cancer0.025 - 0.04[6]
Celastrol SKOV3Ovarian Cancer2.29 (72h)[7]
A2780Ovarian Cancer2.11 (72h)[7]
SKBr-3 (with Trastuzumab)HER2+ Breast Cancer0.0027[8]
HCT116Colorectal CarcinomaVaries by derivative[9]
Anti-Inflammatory Activity

Quantitative data for anti-inflammatory activity is often presented in terms of inhibition of specific inflammatory mediators.

Compound Assay/Model Effect Concentration Citation(s)
Triptolide LPS-stimulated RAW 264.7 macrophagesIC50 for TNF-α and IL-6 production < 30 nM< 30 nM[10]
A549 cellsIC50 for IL-8 and NF-κB expression 23 nM and 14 nM, respectively14 - 23 nM[11]
Celastrol Not specifiedInhibition of NF-κB pathwayNot specified[12]

Mechanisms of Action & Signaling Pathways

Pristimerin, Triptolide, and Celastrol exert their biological effects by modulating a complex network of cellular signaling pathways.

Pristimerin

Pristimerin's anti-cancer and anti-inflammatory effects are mediated through the modulation of multiple signaling pathways. It is known to induce apoptosis, cell cycle arrest, and autophagy in cancer cells.[13]

  • PI3K/Akt/mTOR Pathway: Inhibition of this pathway leads to decreased cell survival and proliferation.[2][14]

  • NF-κB Pathway: Pristimerin suppresses the activation of NF-κB, a key regulator of inflammation and cell survival.[2][15]

  • MAPK Pathway: It modulates the activity of MAPKs, including ERK, JNK, and p38, which are involved in cell proliferation, differentiation, and apoptosis.[16]

  • Wnt/β-catenin Pathway: Inhibition of this pathway has been observed in breast cancer cells.[2][14]

  • ROS Generation: Pristimerin can induce the production of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[2]

Pristimerin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pristimerin Pristimerin EGFR EGFR/HER2 Pristimerin->EGFR IGF1R IGF-1R Pristimerin->IGF1R PI3K PI3K Pristimerin->PI3K IKK IKK Pristimerin->IKK Wnt Wnt/β-catenin Pristimerin->Wnt ROS ROS Pristimerin->ROS EGFR->PI3K IGF1R->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->IKK CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest NFkB NF-κB Apoptosis Apoptosis NFkB->Apoptosis Anti_Inflammation Anti-Inflammation NFkB->Anti_Inflammation IkB IκBα IKK->IkB p IkB->NFkB releases MAPK MAPK (ERK, JNK, p38) MAPK->Apoptosis Wnt->CellCycleArrest ROS->MAPK

Caption: Signaling pathways modulated by Pristimerin.

Triptolide

Triptolide is a potent inhibitor of transcription, which contributes significantly to its anti-cancer and anti-inflammatory effects. It also induces apoptosis and autophagy.

  • NF-κB Pathway: Triptolide is a potent inhibitor of NF-κB signaling, preventing the transcription of pro-inflammatory and pro-survival genes.[17]

  • MAPK Pathway: It affects the phosphorylation of p38, JNK, and ERK, thereby influencing inflammatory responses and cell fate.[17]

  • STAT3 Pathway: Triptolide can inhibit the IL-6/STAT3 signaling pathway.[18]

  • Wnt/β-catenin Pathway: Inhibition of this pathway has been observed in colon cancer cells.

  • CaMKKβ-AMPK Pathway: Triptolide can induce autophagy through the activation of this pathway in prostate cancer cells.[19]

Triptolide_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Triptolide Triptolide NFkB_pathway NF-κB Pathway Triptolide->NFkB_pathway MAPK_pathway MAPK Pathway (p38, JNK, ERK) Triptolide->MAPK_pathway STAT3_pathway STAT3 Pathway Triptolide->STAT3_pathway Wnt_pathway Wnt/β-catenin Pathway Triptolide->Wnt_pathway AMPK_pathway CaMKKβ-AMPK Pathway Triptolide->AMPK_pathway Transcription Transcription Inhibition NFkB_pathway->Transcription Anti_Inflammation Anti-Inflammation NFkB_pathway->Anti_Inflammation Apoptosis Apoptosis MAPK_pathway->Apoptosis STAT3_pathway->Transcription Wnt_pathway->Transcription Autophagy Autophagy AMPK_pathway->Autophagy

Caption: Signaling pathways modulated by Triptolide.

Celastrol

Celastrol's bioactivity is also linked to its ability to modulate multiple signaling pathways, leading to anti-proliferative, pro-apoptotic, and anti-inflammatory outcomes.

  • NF-κB Pathway: Similar to Pristimerin and Triptolide, Celastrol is a potent inhibitor of the NF-κB pathway.[12]

  • PI3K/Akt/mTOR Pathway: Inhibition of this pathway by Celastrol contributes to its anti-cancer effects.[20]

  • JAK2/STAT3 Pathway: Celastrol has been shown to target this pathway in gastric and ovarian cancer.[21]

  • MAPK Pathway: Celastrol can activate the p38 MAPK signaling pathway.[22]

  • HSP90 Inhibition: Celastrol can inhibit the function of Heat Shock Protein 90 (HSP90), leading to the degradation of its client proteins, many of which are oncoproteins.

Celastrol_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Celastrol Celastrol HSP90 HSP90 Celastrol->HSP90 NFkB_pathway NF-κB Pathway Celastrol->NFkB_pathway PI3K_Akt_pathway PI3K/Akt Pathway Celastrol->PI3K_Akt_pathway JAK2_STAT3_pathway JAK2/STAT3 Pathway Celastrol->JAK2_STAT3_pathway MAPK_pathway p38 MAPK Pathway Celastrol->MAPK_pathway Anti_Angiogenesis Anti-Angiogenesis Celastrol->Anti_Angiogenesis Apoptosis Apoptosis HSP90->Apoptosis Anti_Inflammation Anti-Inflammation NFkB_pathway->Anti_Inflammation CellCycleArrest Cell Cycle Arrest PI3K_Akt_pathway->CellCycleArrest JAK2_STAT3_pathway->Apoptosis MAPK_pathway->Apoptosis

Caption: Signaling pathways modulated by Celastrol.

Experimental Protocols

The following are generalized protocols for key experiments commonly used to evaluate the bioactivity of compounds like Pristimerin, Triptolide, and Celastrol.

Cell Viability and Cytotoxicity (MTT Assay)

This assay is used to determine the IC50 values of the compounds.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Pristimerin, Triptolide, or Celastrol) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blotting for Protein Expression

This technique is used to detect changes in the expression and phosphorylation of proteins in the signaling pathways.

  • Cell Lysis: Treat cells with the compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Anti-Inflammatory Activity in Macrophages (LPS-induced NO and Cytokine Production)

This assay assesses the anti-inflammatory effects of the compounds.

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 24-well plate.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement: After 24 hours, measure the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Cytokine Measurement (ELISA): Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.

Summary and Conclusion

Pristimerin, Triptolide, and Celastrol are all potent natural compounds with significant anti-cancer and anti-inflammatory activities. While they share some common mechanisms of action, such as the inhibition of the NF-κB pathway, they also exhibit distinct effects on other signaling pathways.

  • Pristimerin demonstrates broad-spectrum anti-cancer activity by targeting multiple pro-survival pathways, including PI3K/Akt/mTOR and Wnt/β-catenin.

  • Triptolide is a potent transcriptional inhibitor, which underlies its strong anti-inflammatory and anti-cancer effects. Its clinical utility is, however, hampered by its toxicity.

  • Celastrol also targets multiple signaling pathways and has the additional mechanism of inhibiting HSP90, a key chaperone protein for many oncoproteins.

The choice of compound for further research and development would depend on the specific therapeutic target and the desired balance between efficacy and toxicity. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and comparison of these and other bioactive natural products.

References

Safety Operating Guide

Navigating the Disposal of "Regelidine": A Procedural Guide Based on Best Practices for Hazardous Laboratory Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a chemical specifically named "Regelidine" is not available in the public domain based on the searches conducted. The following procedures are based on established best practices for the safe handling and disposal of hazardous research chemicals and draw upon safety data for other compounds used in laboratory settings. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for any chemical they intend to dispose of, and adhere to all local, state, and federal regulations.

This guide provides essential safety and logistical information, including operational and disposal plans, to serve as a preferred source for laboratory safety and chemical handling.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling any chemical for disposal, a thorough hazard assessment is mandatory. While specific hazards for "this compound" are unknown, related compounds in research settings often present risks such as acute toxicity if swallowed or in contact with skin, and potential for environmental harm.[1][2][3]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used. All handling of the chemical waste should ideally be performed within a chemical fume hood.[3]

Quantitative Safety Data for Analogous Compounds

The following table summarizes key quantitative and qualitative safety data for other research compounds to provide context on the types of hazards that may be associated with novel chemicals.

Hazard CategoryData PointExample CompoundSource
Acute Oral Toxicity LD50 (Rat)3,3'-Dimethylbenzidine404 mg/kg[1]
GHS Hazard Statements H301 + H311Aceclidine (hydrochloride)Toxic if swallowed or in contact with skin.[2]
H3503,3'-DimethylbenzidineMay cause cancer.[1]
H4113,3'-DimethylbenzidineToxic to aquatic life with long lasting effects.[1]
Partition Coefficient log Pow3,3'-Dimethylbenzidine2.34 (Bioaccumulation is not expected)[1]
Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate: For large spills or in poorly ventilated areas, evacuate the immediate vicinity.

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE.[4]

  • Containment: For small spills, use an absorbent material like chemical spill pads, vermiculite, or sand to contain the substance.[4]

  • Cleanup: Carefully collect the absorbent material and place it into the designated hazardous waste container.[4]

  • Decontamination: Clean the spill area with a suitable detergent and water.

  • Waste Disposal: All contaminated cleaning materials must be disposed of as hazardous waste in the designated container.[4]

Experimental Protocols

Due to the hazardous nature of many research chemicals, experimental protocols for their neutralization or degradation prior to disposal are generally not recommended. The standard and required protocol is the segregation, proper labeling, and disposal through a licensed hazardous waste management service.[3]

Step-by-Step Disposal Protocol

The primary method for the disposal of hazardous laboratory chemicals is through an approved hazardous waste contractor.[4] Under no circumstances should such chemicals or their containers be disposed of in the general trash or down the drain.[3][5]

  • Waste Collection:

    • Work in a well-ventilated area, preferably a chemical fume hood.[4]

    • Carefully transfer all waste, including contaminated items like pipette tips, gloves, and paper towels, into a designated and compatible hazardous waste container.[4]

  • Container Management:

    • The waste container must be clearly labeled with "Hazardous Waste," the chemical name, and associated hazard symbols.[3]

    • Keep the container securely sealed when not in use. Do not overfill.[4]

    • Empty containers that held the chemical should also be treated as hazardous waste and not be rinsed into the sewer system.[3]

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[4]

    • This area should be secure, away from general lab traffic, and separate from incompatible materials.[4]

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[4]

    • Ensure that the waste is managed by a licensed waste hauler and transported to an approved facility for treatment and disposal.[6]

Disposal Workflow Diagram

G cluster_prep Preparation & Collection cluster_contain Container Management cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE B Work in Chemical Fume Hood A->B C Transfer Chemical Waste to Designated Container B->C D Securely Seal Container C->D E Label Container: 'Hazardous Waste' + Chemical Name + Hazards D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS for Waste Pickup F->G H Licensed Contractor Transports to Approved Facility G->H

Caption: Workflow for the safe disposal of hazardous laboratory chemical waste.

References

Comprehensive Safety Protocol: Handling Regelidine in a Research Environment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Regelidine is a natural product isolated from the stems of Tripterygium regelii and is intended for research use only.[1] The toxicological properties of this compound have not been fully investigated. The following guidelines are based on best practices for handling potent, uncharacterized chemical compounds and should be adapted to specific laboratory conditions and risk assessments.

This compound is a crystalline powder and requires careful handling to avoid inhalation and skin contact.[1] It may cause central nervous system effects, skin and eye irritation, and potential hypersensitivity with repeated exposure.[2]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, all handling of solid this compound and its solutions must be performed within certified engineering controls. The required PPE provides a barrier against accidental contact.

Table 1: Required Engineering Controls & Personal Protective Equipment (PPE)

Control/EquipmentStandardRationale
Primary Engineering Control Certified Chemical Fume Hood or GloveboxPrevents inhalation of airborne particles. All weighing and solution preparation must occur here.
Respiratory Protection N95 Respirator or higher[3]Required for any procedure outside of a fume hood that could generate aerosols, or during spill cleanup.
Eye Protection Chemical safety goggles with side shields[4][5]Protects eyes from splashes and airborne particles. A face shield should be worn in addition to goggles when handling larger quantities or during splash-prone activities.[4][5]
Hand Protection Double Nitrile Gloves (e.g., two pairs of nitrile gloves)Provides a robust barrier against skin contact. Change gloves immediately if contaminated, torn, or after prolonged use.[5][6]
Body Protection Disposable, fluid-resistant lab coat with tight cuffs[3][5]Protects skin and personal clothing from contamination. Must be removed before leaving the laboratory area.[5]
Foot Protection Closed-toe shoesStandard laboratory practice to protect feet from spills and falling objects.

Safe Handling Protocol: Weighing and Solubilization

This protocol outlines the step-by-step process for safely preparing a stock solution of this compound.

Experimental Methodology:

  • Preparation: Before starting, ensure the chemical fume hood is clean and certified. Gather all necessary equipment, including spatulas, weigh boats, vials, and solvents.

  • Donning PPE: Put on all required PPE as specified in Table 1, following the correct donning sequence (gown, mask, eye protection, then gloves).[6]

  • Weighing:

    • Perform all weighing operations inside the chemical fume hood.

    • Use a dedicated, clean spatula and weigh boat.

    • Carefully transfer the desired amount of this compound powder. Avoid creating dust.

    • Close the primary container immediately after dispensing.

  • Solubilization:

    • Place the weigh boat containing the powder into a secondary container (e.g., a beaker).

    • Add the solvent to the vial that will contain the final solution.

    • Carefully transfer the powder from the weigh boat into the vial with the solvent.

    • Rinse the weigh boat with a small amount of solvent and add it to the vial to ensure a complete transfer.

    • Cap the vial tightly and mix until the solid is fully dissolved.

  • Post-Handling:

    • Wipe down the spatula and any surfaces inside the fume hood with a suitable decontaminating solution.

    • Dispose of all contaminated disposables (weigh boat, gloves, wipes) in the designated hazardous chemical waste container.

    • Doff PPE in the correct order to prevent self-contamination (gloves, gown, eye protection, mask).[6]

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing PPE.[3]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

Table 2: Emergency Response Plan

IncidentImmediate ActionFollow-Up
Skin Contact Immediately remove contaminated clothing.[2][7] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[2]Seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[2]Seek immediate medical attention from an ophthalmologist.[8]
Inhalation Move the individual to fresh air immediately.[2][8]Call for emergency medical assistance if the person feels unwell or has difficulty breathing.[2]
Ingestion Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water.[7][8]Seek immediate medical attention. Call a poison control center or physician.[2]
Minor Spill (inside fume hood) Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the material into a sealed container for hazardous waste. Clean the area with a decontaminating solution.Report the incident to the laboratory supervisor.
Major Spill (outside fume hood) Evacuate the immediate area. Alert others and restrict access. Contact the institution's Environmental Health & Safety (EHS) department immediately.Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

Protocol for Waste Disposal:

  • Solid Waste: Collect all contaminated solid waste, including gloves, weigh boats, paper towels, and disposable lab coats, in a dedicated, clearly labeled, and sealed hazardous waste container.[9]

  • Liquid Waste: Collect all unused solutions and contaminated solvents in a separate, labeled hazardous waste container suitable for liquids. Do not pour any this compound solution down the drain.[8][10]

  • Empty Containers: "Empty" containers that held this compound powder should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional policy.

  • Labeling and Storage: Ensure all waste containers are properly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazards. Store waste in a designated satellite accumulation area until it is collected by EHS personnel.[9]

  • Regulatory Compliance: All disposal must adhere to federal, state, and local regulations, such as those from the EPA and RCRA.[11][12]

Visual Workflow for Safe Handling

The following diagram illustrates the critical steps and decision points for the safe handling of this compound, from preparation to final disposal.

Regelidine_Workflow prep 1. Preparation - Assemble all materials - Verify fume hood certification ppe_on 2. Don PPE - Gown, Mask, Goggles, Double Gloves prep->ppe_on weigh 3. Weighing (in Fume Hood) - Use dedicated spatula - Minimize dust creation ppe_on->weigh dissolve 4. Solubilization (in Fume Hood) - Transfer powder to solvent - Rinse weigh boat weigh->dissolve cleanup 5. Decontamination - Clean surfaces and tools dissolve->cleanup waste 6. Waste Segregation - Solids, Liquids, Sharps cleanup->waste ppe_off 7. Doff PPE - Gloves, Gown, Goggles, Mask waste->ppe_off wash 8. Hand Hygiene - Wash hands with soap and water ppe_off->wash end_proc Procedure Complete wash->end_proc

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.